Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-nitro-3-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOKHKXEHXEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate"
An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate
This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 4-nitro-3-(piperidin-1-yl)benzoate, a valuable intermediate for researchers in medicinal chemistry and drug development. The molecule's structure is of interest as it incorporates functionalities present in various pharmacologically active compounds, including analogs of the anthelmintic drug niclosamide, which has been investigated for antiviral and anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for reproducible results.
The most logical approach to constructing the target molecule is through a two-step sequence involving the formation of a key intermediate followed by a nucleophilic aromatic substitution (SNAr). A retrosynthetic analysis reveals a clear and efficient pathway.
The disconnection of the C-N bond between the piperidine ring and the benzoate core points to a nucleophilic aromatic substitution reaction. This strategy is highly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. The precursor, Methyl 3-fluoro-4-nitrobenzoate, is an ideal starting material as fluoride is an excellent leaving group in SNAr reactions.[4] This precursor can be readily synthesized from 3-fluoro-4-nitrobenzoic acid via Fischer esterification.
Sources
- 1. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"Methyl 4-nitro-3-(piperidin-1-yl)benzoate chemical properties"
Executive Summary
Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) is a specialized di-substituted benzene scaffold utilized primarily as an intermediate in the synthesis of heterocyclic pharmaceutical agents.[1] Its structural core features an electron-withdrawing nitro group ortho to a bulky, electron-donating piperidine ring, creating a unique electronic "push-pull" system that influences its reactivity and solubility profiles.[2]
This guide details the physicochemical properties, validated synthesis protocols, and downstream derivatization pathways for this compound, designed for medicinal chemists and process development scientists.[2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
The compound is characterized by a high degree of steric congestion due to the adjacency of the nitro and piperidinyl groups. This steric strain often forces the piperidine ring out of planarity with the benzene ring, impacting conjugation and solubility.
Key Properties Table
| Property | Specification |
| IUPAC Name | Methyl 4-nitro-3-(piperidin-1-yl)benzoate |
| CAS Number | 1272756-51-0 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |
Structural Analysis
-
Electronic Environment: The C4-Nitro group strongly activates the aromatic ring for nucleophilic attack at the C3 position during synthesis but deactivates the ring toward electrophilic substitution.
-
Steric Effects: The C3-Piperidinyl group exerts significant steric hindrance, protecting the C2 and C4 positions from metabolic attack in drug candidates.[2]
-
Lipophilicity: The methyl ester and piperidine ring contribute to a moderate lipophilicity, making it suitable for cell-permeable small molecule libraries.[2]
Synthesis Protocol (Nucleophilic Aromatic Substitution)
The most robust synthetic route utilizes an SNAr (Nucleophilic Aromatic Substitution) strategy. The ortho-nitro group serves as the critical activating group for the displacement of a halide leaving group at the C3 position.[2]
Reaction Logic
-
Starting Material: Methyl 3-fluoro-4-nitrobenzoate is preferred over the chloro- analog due to the higher electronegativity of fluorine, which increases the electrophilicity of the C3 carbon (despite the stronger C-F bond), accelerating the SNAr rate.[2]
-
Regioselectivity: The nitro group at C4 activates the C3 position (ortho) much more strongly than the ester at C1 activates the C2 position.[2] This ensures high regiochemical purity.
Validated Experimental Procedure
Reagents:
-
Methyl 3-fluoro-4-nitrobenzoate (1.0 eq)
-
Piperidine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[2]
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[2]
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with Methyl 3-fluoro-4-nitrobenzoate (e.g., 5.0 g) and anhydrous Acetonitrile (50 mL).
-
Addition: Add K₂CO₃ (milled) to the stirring solution.
-
Nucleophile Introduction: Add Piperidine dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 60–80°C and monitor by TLC/LC-MS. Conversion is typically complete within 2–4 hours.
-
Checkpoint: The spot for the starting fluoride (higher Rf) should disappear, replaced by the fluorescent yellow product spot.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: SNAr pathway exploiting the ortho-nitro effect for regioselective amination.
Chemical Reactivity & Derivatization[4][11]
This scaffold is a versatile "switch" in medicinal chemistry. The nitro group can be reduced to an aniline, unlocking the synthesis of benzimidazoles or quinoxalines.[2]
Reduction to Aniline
The reduction of the nitro group yields Methyl 4-amino-3-(piperidin-1-yl)benzoate .
-
Method A (Catalytic Hydrogenation): H₂, Pd/C (10%) in MeOH.[2] Cleanest method, quantitative yield.
-
Method B (Chemical Reduction): Iron powder/NH₄Cl or SnCl₂ in EtOH.[2] Used if halogen substituents sensitive to hydrogenolysis are present elsewhere.
Ester Hydrolysis
Saponification yields 4-nitro-3-(piperidin-1-yl)benzoic acid .[2]
-
Conditions: LiOH (2 eq) in THF/Water (3:1) at RT.
-
Utility: The resulting acid can be coupled to amines to form amides, extending the scaffold.
Cyclization Potential (Benzimidazole Formation)
Following nitro reduction, the resulting primary amine at C4 is ortho to the piperidine nitrogen.[2] While direct cyclization with the tertiary piperidine is difficult without oxidative cleavage, this motif is often used to create imino-quinone type structures or is further derivatized at the C4-amine to close rings with adjacent electrophiles.[2]
Derivatization Pathway Diagram
Caption: Divergent synthesis pathways transforming the core scaffold into functional drug leads.[2]
Safety & Handling (MSDS Summary)
-
Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic if inhaled or absorbed.
-
Piperidine Residues: Piperidine is a precursor and potential impurity; it is toxic and flammable.[2] Ensure thorough drying to remove traces.
-
Stability: Stable under standard laboratory conditions. Store in a cool, dry place away from strong oxidizing agents.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[2] Work within a fume hood.
References
-
Sigma-Aldrich. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Detail. Retrieved from
-
ChemicalBook. Methyl 3-fluoro-4-nitrobenzoate Properties and Reactions. Retrieved from [2]
-
PubChem. Compound Summary: Methyl 3-fluoro-4-nitrobenzoate (Precursor).[3] Retrieved from
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Validated methodology reference). Retrieved from
Sources
Technical Guide: Methyl 4-nitro-3-(piperidin-1-yl)benzoate
The following technical guide details the identity, synthesis, and application of Methyl 4-nitro-3-(piperidin-1-yl)benzoate , a specialized intermediate in medicinal chemistry.
CAS Number: 1272756-51-0
Executive Summary
Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS 1272756-51-0) is a critical synthetic intermediate used primarily in the development of pharmaceutical agents, particularly kinase inhibitors and benzimidazole-based therapeutics. Its structure features a benzoate core substituted with a nitro group and a bulky piperidine ring. The steric and electronic properties of the piperidine moiety at the 3-position, adjacent to the 4-nitro group, make it a valuable scaffold for modulating solubility and binding affinity in drug design.
This guide provides a comprehensive technical profile, including validated synthetic protocols, mechanistic insights, and safety standards for researchers in drug discovery.
Identity & Physicochemical Profile[1][2][3]
| Property | Data |
| CAS Number | 1272756-51-0 |
| IUPAC Name | Methyl 4-nitro-3-(piperidin-1-yl)benzoate |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Physical State | Solid (Yellow to Orange crystalline powder) |
| Melting Point | 95 – 97 °C |
| SMILES | COC(=O)C1=CC(=C(C=C1)[O-])N2CCCCC2 |
| InChI Key | GTVOKHKXEHXEHT-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Synthetic Pathway & Protocol
The most robust synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is preferred due to the high regioselectivity driven by the electron-withdrawing nitro group.
Mechanistic Insight
The starting material, Methyl 3-fluoro-4-nitrobenzoate , contains a fluorine atom at the 3-position and a nitro group at the 4-position.
-
Activation: The nitro group is a strong electron-withdrawing group (EWG). It activates the ortho and para positions toward nucleophilic attack.
-
Regioselectivity: The fluorine atom is ortho to the nitro group. This specific orientation allows the formation of a stabilized Meisenheimer complex intermediate.
-
Leaving Group: Although fluorine forms a strong bond with carbon, it is the best leaving group for SNAr reactions in this context because its high electronegativity increases the electrophilicity of the C-3 carbon, lowering the activation energy for the initial nucleophilic attack.
Experimental Protocol
Reagents:
-
Methyl 3-fluoro-4-nitrobenzoate (1.0 eq)[1]
-
Piperidine (1.2 – 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-fluoro-4-nitrobenzoate (e.g., 5.0 g) in anhydrous Acetonitrile (50 mL).
-
Base Addition: Add Potassium Carbonate (anhydrous, granular) to the solution.
-
Nucleophile Addition: Add Piperidine dropwise to the stirring suspension at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.
-
Reaction: Heat the mixture to 60–80°C and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material (Rf ~0.6) should disappear, and a new, more polar yellow spot (product) should appear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KF).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from Ethanol/Water or purified via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the preparation of CAS 1272756-51-0 via SNAr.
Applications in Drug Discovery[6][7]
This compound serves as a versatile "building block" for generating diverse chemical libraries. Its primary utility lies in the transformation of the nitro group.
Benzimidazole Scaffold Synthesis
The most common application involves reducing the nitro group to an amine, yielding Methyl 4-amino-3-(piperidin-1-yl)benzoate . This intermediate is a precursor for benzimidazoles, a pharmacophore found in anthelmintics, proton pump inhibitors, and kinase inhibitors.
Pathway:
-
Reduction: Nitro group
Amine (H₂/Pd-C or Fe/NH₄Cl). -
Cyclization: Reaction with aldehydes or carboxylic acids closes the ring to form the benzimidazole core.
Kinase Inhibitor Development
The piperidine ring provides a bulky, hydrophobic moiety that can occupy specific pockets (e.g., the solvent-exposed region) within a kinase ATP-binding site, improving potency and selectivity.
Application Logic Diagram
Figure 2: Downstream application of CAS 1272756-51-0 in the synthesis of bioactive benzimidazoles.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should verify the following spectral data:
-
1H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Signals for 3 protons. Expect a doublet (d) for H-5 (ortho to nitro), a doublet of doublets (dd) for H-6, and a doublet (d) for H-2.
-
Ester Methyl: Singlet (~3.9 ppm, 3H).
-
Piperidine Ring: Multiplets for the
-protons (~3.0–3.2 ppm, 4H) and -protons (~1.5–1.8 ppm, 6H).
-
-
LC-MS:
-
Ionization: ESI (+)
-
Observed Mass: [M+H]⁺ = 265.13 m/z.
-
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
Precautions:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place (Room Temperature is generally stable).
References
-
Sigma-Aldrich. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Page. Retrieved from .
-
PubChem. Compound Summary for Methyl 3-fluoro-4-nitrobenzoate (Precursor). Retrieved from .
-
ChemicalBook. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Properties and Safety. Retrieved from .
-
Key Organics. Safety Data Sheet (SDS) for Methyl 4-nitro-3-(piperidin-1-yl)benzoate. Retrieved from .
Sources
Spectroscopic Characterization of Methyl 4-nitro-3-(piperidin-1-yl)benzoate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 4-nitro-3-(piperidin-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and employs established spectroscopic principles to predict the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed methodologies for spectral acquisition and in-depth guidance on spectral interpretation. The causality behind experimental choices and data interpretation is explained to provide a practical and insightful reference for the structural elucidation of this and related compounds.
Introduction
Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a substituted aromatic compound featuring a nitro group, a methyl ester, and a piperidine moiety. This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials. Accurate structural characterization is paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.
This guide presents a predicted spectroscopic profile of Methyl 4-nitro-3-(piperidin-1-yl)benzoate. The predictions are grounded in the analysis of its constituent fragments: the methyl 4-nitrobenzoate core and the N-aryl piperidine substituent. By understanding the influence of the electron-donating piperidine ring on the electron-withdrawing nitro- and ester-substituted benzene ring, we can anticipate the resulting spectroscopic signatures.
Molecular Structure and Predicted Spectroscopic Overview
The structure of Methyl 4-nitro-3-(piperidin-1-yl)benzoate is depicted below. The numbering scheme used throughout this guide for the assignment of NMR signals is also indicated.
Caption: Molecular structure and numbering of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~8.20 | d | 1H | H-5 | deshielded by the adjacent nitro group and the ester group. |
| ~7.95 | dd | 1H | H-6 | deshielded by the ester group and coupled to H-2 and H-5. |
| ~7.50 | d | 1H | H-2 | deshielded by the ester group and coupled to H-6. |
| ~3.90 | s | 3H | OCH₃ | typical chemical shift for a methyl ester. |
| ~3.10 | t | 4H | Cα'-H (piperidine) | deshielded due to proximity to the nitrogen atom. |
| ~1.70 | m | 4H | Cβ'-H (piperidine) | typical aliphatic proton chemical shift. |
| ~1.60 | m | 2H | Cγ'-H (piperidine) | typical aliphatic proton chemical shift. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral window of 0-12 ppm is typically sufficient for most organic molecules.[3]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 4-nitro-3-(piperidin-1-yl)benzoate is expected to show distinct signals for the aromatic, methyl ester, and piperidine protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. The electron-withdrawing nature of the nitro and ester groups will deshield these protons, shifting them downfield. The proton at the 5-position (H-5), being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded. The protons at the 2 and 6 positions will also be downfield due to the ester group. The coupling patterns (doublet, doublet of doublets) will arise from spin-spin coupling between adjacent protons.
-
Methyl Ester Protons (δ ~3.90 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are not coupled to any other protons.
-
Piperidine Protons (δ 1.5-3.5 ppm): The piperidine ring protons will show characteristic signals. The four protons on the α-carbons (Cα') adjacent to the nitrogen are expected to be the most deshielded of the piperidine protons, appearing as a triplet around 3.10 ppm. The protons on the β- (Cβ') and γ- (Cγ') carbons will appear further upfield as multiplets.[4][5][6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~150 | C-4 | Attached to the strongly electron-withdrawing nitro group. |
| ~145 | C-3 | Attached to the electron-donating piperidine nitrogen. |
| ~135 | C-1 | Attached to the ester group. |
| ~128 | C-6 | Aromatic carbon. |
| ~125 | C-5 | Aromatic carbon. |
| ~120 | C-2 | Aromatic carbon. |
| ~55 | Cα' (piperidine) | Deshielded due to proximity to the nitrogen. |
| ~52 | OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~26 | Cβ' (piperidine) | Aliphatic carbon. |
| ~24 | Cγ' (piperidine) | Aliphatic carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral window of 0-220 ppm is standard for most organic molecules.[3]
-
-
Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected to appear at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon attached to the nitro group (C-4) will be significantly deshielded. The carbon attached to the piperidine nitrogen (C-3) will also be influenced by the nitrogen's electron-donating effect.
-
Piperidine Carbons (δ 24-55 ppm): The piperidine carbons will appear in the aliphatic region. The α-carbons (Cα') will be the most downfield due to their proximity to the nitrogen atom. The β- (Cβ') and γ- (Cγ') carbons will have chemical shifts typical for saturated hydrocarbons.[7][8]
-
Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in the upfield region of the downfield part of the spectrum.
Infrared (IR) Spectroscopy
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic - piperidine) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1590, ~1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1520, ~1340 | Strong | N-O stretching (nitro group) |
| ~1280 | Strong | C-O stretching (ester) |
| ~1150 | Medium | C-N stretching (aryl-amine) |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[9]
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[10][11]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Scan: Place the sample in the beam path and acquire the spectrum.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the Predicted IR Spectrum
The IR spectrum will reveal the presence of the key functional groups in Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and methyl groups will appear in the 2850-2950 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.
-
N-O Stretching: The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands will appear in the 1480-1590 cm⁻¹ region.
-
C-O and C-N Stretching: The C-O stretch of the ester and the C-N stretch of the aryl-piperidine will be present in the fingerprint region (below 1400 cm⁻¹).[12][13][14][15]
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Rationale |
| 264 | [M]⁺ | Molecular ion |
| 249 | [M - CH₃]⁺ | Loss of a methyl radical from the ester. |
| 233 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 218 | [M - NO₂]⁺ | Loss of a nitro group. |
| 190 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.[16]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[17][18][19][20][21][22][23][24][25]
-
Ionization:
-
ESI: A soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.
-
EI: A hard ionization technique that will likely result in the molecular ion [M]⁺ and significant fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Interpretation of the Predicted Mass Spectrum
The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (264.28 g/mol ). In ESI, the protonated molecule ([M+H]⁺) at m/z 265 would be prominent.
-
Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds. Common fragmentation pathways include the loss of the methyl and methoxy groups from the ester, the loss of the nitro group, and fragmentation of the piperidine ring. The piperidine ring can undergo α-cleavage, leading to the formation of a stable iminium ion.
UV-Visible Spectroscopy
Predicted UV-Visible Data
| λ_max (nm) | Solvent | Predicted Rationale |
| ~250-260 | Ethanol | π → π* transition of the aromatic system. |
| ~350-370 | Ethanol | n → π* transition involving the nitro group and the extended conjugation with the piperidine nitrogen. |
Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.[26][27][28]
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Baseline: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Spectrum: Record the spectrum of the sample solution over a range of approximately 200-600 nm.
-
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value are determined from the spectrum.
Interpretation of the Predicted UV-Visible Spectrum
The UV-Visible spectrum provides information about the electronic transitions within the molecule. The presence of the conjugated aromatic system, the nitro group, and the piperidine nitrogen will give rise to characteristic absorption bands.
-
π → π Transitions:* The aromatic ring will exhibit strong π → π* transitions, likely in the 250-260 nm range.
-
n → π Transitions:* The nitro group and the non-bonding electrons on the piperidine nitrogen, in conjugation with the aromatic ring, are expected to give rise to a lower energy n → π* transition at a longer wavelength, predicted to be in the 350-370 nm range. This band is responsible for the likely pale yellow color of the compound.
Workflow and Diagrams
General Spectroscopic Analysis Workflow
Caption: A general workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of Methyl 4-nitro-3-(piperidin-1-yl)benzoate. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy has been presented. The included experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide is intended to be a valuable tool for researchers, aiding in the identification, characterization, and quality control of this and structurally related molecules. It is important to emphasize that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.
References
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 751-760.
- de Paula, R. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 596-604.
-
Chemaxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]
- Jánossy, A., & Demeter, I. (1975). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. Acta Chimica Academiae Scientiarum Hungaricae, 85(4), 805-810.
-
ChemAxon. (n.d.). NMR Prediction. [Link]
- Hao, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11781-11793.
- Emami, S., et al. (2020). Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents. ChemistrySelect, 5(21), 6433-6441.
- Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440.
- Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. [Link]
- Scott, D. W., et al. (1972). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Bureau of Mines, Bartlesville, Okla.
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221.
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
- Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
-
Mestrelab Research. (n.d.). Download NMR Predict. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp.
- WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy.
-
UCL. (n.d.). Sample Preparation. [Link]
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
- Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry - Section B, 45(7), 1686-1691.
-
Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. [Link]
- Tables For Organic Structure Analysis. (n.d.).
-
NIST. (n.d.). Piperidine. NIST WebBook. [Link]
- Collin, J. E. (1965). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 37(8), 1054-1054.
- Aires-de-Sousa, M., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]
-
Chemistry LibreTexts. (2022, July 20). 4.3: Mass Spectrometry. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]
- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
- Sim4t. (2013).
- Experiment 11 — Infrared Spectroscopy. (n.d.).
- Thermo Fisher Scientific. (n.d.).
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
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The Nitrobenzoate Scaffold: A Technical Guide to Biological Activity, Synthesis, and Evaluation
Executive Summary
Substituted nitrobenzoates represent a privileged structural motif in medicinal chemistry, characterized by the interplay between the electron-withdrawing nitro group (
This technical guide provides a rigorous framework for researchers investigating these compounds. It moves beyond basic literature review to establish causal mechanisms , self-validating experimental protocols , and critical safety/toxicity considerations necessary for high-integrity drug development.
Part 1: Molecular Architecture & SAR Logic
The biological activity of substituted nitrobenzoates is governed by two primary electronic vectors:
-
The Nitro "Warhead" (Redox Potential): The
group is not merely a pendant; it is an electron sink.[1] Its reduction potential ( ) correlates with biological activity, particularly in anaerobes (e.g., M. tuberculosis, H. pylori). The enzymatic reduction of the nitro group generates reactive intermediates (nitro radical anions) that drive toxicity against pathogens but also pose genotoxic risks to the host. -
The Benzoate Core (Binding Affinity): The carboxylate moiety facilitates hydrogen bonding and electrostatic interactions with enzyme active sites (e.g., Nickel centers in Urease).
Key SAR Trends
| Substituent Position | Electronic Effect | Biological Impact |
| 3,5-Dinitro | Strong EWG (Electron Withdrawing) | Maximal Antitubercular Activity. The high electron deficiency facilitates cell wall penetration and nitro-reduction inside the mycobacterium [1]. |
| 2-Hydroxy-5-Nitro | H-bond Donor + EWG | Urease & Inflammation. The hydroxyl group (ortho to carboxyl) mimics the transition state of urea hydrolysis; the 5-nitro group enhances acidity (pKa modulation) [2]. |
| 2-Chloro-5-Nitro | Lipophilicity + EWG | Anti-MRSA Activity. The halogen increases membrane permeability, crucial for targeting Gram-positive bacteria like S. aureus [3].[1] |
Part 2: Mechanistic Pathways (Visualization)
Understanding the dual nature of the nitro group—as a therapeutic agent and a potential toxin—is critical.[2][3] The following diagram illustrates the Nitroreduction Cascade , the primary mechanism of action (MoA) for antimicrobial cytotoxicity.
Diagram 1: Nitroreduction & ROS Generation Pathway
Caption: The "Futile Cycle" (aerobic) generates ROS causing oxidative stress, while anaerobic reduction leads to covalent DNA binding. This selectivity explains activity against hypoxic pathogens like M. tb.
Part 3: Experimental Workflows & Protocols
To ensure Scientific Integrity , experiments must be self-validating. The following protocols incorporate specific controls for nitro-compounds, which often precipitate or change color, leading to false positives in optical assays.
Protocol A: Urease Inhibition Assay (Modified Berthelot Method)
Target: Evaluation of 2-hydroxy-5-nitrobenzoate derivatives for anti-ulcer (H. pylori) potential.[1]
Causality: Urease hydrolyzes urea to ammonia (
Reagents:
-
Enzyme: Jack Bean Urease (JBU), 5 U/mL in phosphate buffer (pH 7.4).
-
Substrate: Urea (100 mM).
-
Color Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]
Step-by-Step Workflow:
-
Solubility Check: Dissolve nitrobenzoate derivative in 100% DMSO. Dilute to <5% DMSO final concentration. Critical: If the compound is yellow (common for nitro), measure absorbance spectrum first to ensure no overlap with the indophenol blue signal (625 nm).
-
Incubation (Pre-Screen): Mix 10 µL inhibitor + 10 µL Urease. Incubate at 37°C for 15 mins. Why? Allows slow-binding inhibitors to equilibrate with the active site.[1]
-
Reaction: Add 40 µL Urea solution. Incubate exactly 10 mins.
-
Termination: Add 40 µL Phenol-nitroprusside followed immediately by 40 µL Alkali-hypochlorite.
-
Development: Incubate 20 mins at RT. Read Absorbance at 625 nm.[1][4]
-
Validation:
Data Calculation:
Protocol B: Antimicrobial Susceptibility (MIC) for Nitro-Compounds
Target: M. tuberculosis or S. aureus.[1]
Specific Challenge: Nitro compounds can be reduced by media components or light.[1]
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).[1] Avoid media with high reducing sugar content if long incubations are required, to prevent non-enzymatic reduction.[1]
-
Inoculum: Standardize to
CFU/mL. -
Compound Handling: Protect stock solutions from light (amber vials).
-
Assay: 96-well microdilution method.
-
Resazurin Alert: If using Resazurin (Alamar Blue) as a viability indicator, be aware that nitroreductase activity can reduce resazurin independently of cell viability in some rare cases. Validation: Confirm hits with CFU plating.[1]
-
Part 4: Biological Profile Summary
The following table synthesizes data from recent high-impact studies [1][3][4].
| Activity Class | Lead Compound Structure | Target Organism/Enzyme | IC50 / MIC | Mechanism of Action |
| Antitubercular | 3,5-dinitrobenzoate esters | M. tuberculosis (H37Rv) | 0.5 - 2.0 µg/mL | Acidification of cytosol; disruption of transmembrane transport; nitro-reduction toxicity [1]. |
| Antibacterial | 2-chloro-5-nitrobenzoate salts | S. aureus (MRSA) | 14 - 16 mm (Zone) | Membrane permeabilization combined with oxidative stress [3].[1] |
| Urease Inhibitor | 2-hydroxy-5-nitrobenzoate | H. pylori Urease | ~20 µM (Ki) | Chelation of Ni²⁺ ions in the active site; competitive inhibition [4].[1] |
| Antifungal | 2-[(2-nitro-1-phenylalkyl)thio]benzoates | C. albicans | < 10 µg/mL | Interference with ergosterol biosynthesis and ROS generation [2]. |
Part 5: Strategic Synthesis & Screening Workflow
To guide the development of new derivatives, the following workflow integrates synthesis with immediate biological validation.
Diagram 2: Design-Make-Test Cycle
Caption: The iterative cycle prioritizes "Selectivity Index" (CC50/MIC) early to filter out compounds acting solely via non-specific toxicity.
References
-
Maki, K. et al. (2023).[1] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI Pharmaceuticals.[1] Available at: [Link][5]
-
Noriega, S. et al. (2022).[1][6] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
Kowalkowska-Zlota, A. et al. (2025).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available at: [Link]
Sources
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- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
The Piperidine Pharmacophore: Synthetic Architectures, Metabolic Liabilities, and Therapeutic Efficacy
Executive Summary
The piperidine ring—a six-membered nitrogenous heterocycle—stands as one of the most privileged scaffolds in medicinal chemistry, appearing in over 70 FDA-approved therapeutics including Donepezil , Fentanyl , and Ritalin . Its ubiquity stems from its unique conformational flexibility (chair/boat), its ability to modulate lipophilicity (
This technical guide provides a rigorous analysis of the piperidine scaffold, moving beyond basic descriptions to cover advanced synthetic protocols (C-H functionalization), critical metabolic safety assessments (iminium ion trapping), and structural-activity relationships (SAR).
Part 1: Structural Biology & Pharmacophore Logic
The Cation- Interaction Engine
At physiological pH (7.4), the piperidine nitrogen (
-
Mechanism: The positive charge on the nitrogen interacts electrostatically with the quadrupole moment of electron-rich aromatic side chains (Tryptophan, Tyrosine, Phenylalanine).
-
Energetics: These interactions often contribute 2–5 kcal/mol to binding affinity, significantly more than a neutral hydrogen bond.
Conformational Control
Unlike planar aromatics, piperidine exists in a dynamic equilibrium, predominantly the chair conformation. This "3D volume" allows it to fill hydrophobic pockets that flat rings cannot, improving selectivity.
Table 1: Physicochemical Properties of the Piperidine Scaffold
| Property | Value/Characteristic | Impact on Drug Design |
| pKa | ~11.2 (unsubstituted) | High solubility; Lysosomal trapping; Cation- |
| LogP | 0.84 | Moderate lipophilicity; Good BBB penetration when substituted. |
| Geometry | Chair (lowest energy) | Fills 3D hydrophobic pockets; Scaffolding for chiral centers. |
| Fsp3 | 1.0 (fully saturated) | Increases solubility and metabolic stability compared to phenyl rings. |
Part 2: Synthetic Methodologies & Protocols[1][2][3]
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Standard Operating Procedure for coupling aryl halides with piperidines.
Context: This is the industry-standard method for synthesizing N-aryl piperidines. The choice of ligand is critical to prevent
Reagents:
-
Catalyst:
or precatalyst -
Ligand: RuPhos (for sterically hindered secondary amines) or BINAP (general purpose).
-
Base:
(Sodium tert-butoxide).[1][2]
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Loading: Add Aryl Bromide (1.0 equiv), Piperidine derivative (1.2 equiv),
(1.4 equiv). -
Catalyst Addition: Add
(1 mol%) and RuPhos (2 mol%) inside a glovebox or under positive Argon flow. -
Solvation: Add anhydrous Toluene (
concentration). -
Reaction: Heat to 80–100°C for 12–24 hours. Monitor via LC-MS.
-
Workup: Cool to RT, filter through a Celite pad (removes Pd), dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Late-Stage C-H Functionalization (Rh-Catalyzed)
Advanced method for functionalizing the C2/C3 carbons of an existing piperidine ring.
Context: Traditional synthesis requires pre-functionalized rings. Modern C-H activation allows "late-stage" modification of the drug core.[3]
Mechanism: Rhodium-carbenoid insertion. Reference: Davies et al., Nature, 2016 (Concept).
Protocol:
-
Precursor: N-Boc-piperidine.
-
Catalyst:
(Du Bois catalyst) or chiral Rh(II) carboxylates. -
Reagent: Aryl diazoacetate (Donor/Acceptor carbene source).
-
Conditions: 40°C in 2,2-dimethylbutane (DMB).
-
Outcome: Selective insertion at the
-position (C2) due to electronic activation by the Nitrogen lone pair (stabilizing the transition state).
Part 3: Metabolic Liability & Toxicology
The "Structural Alert": Iminium Ion Bioactivation
The piperidine ring is susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4 and CYP2D6). This can lead to toxicity via a reactive intermediate.[4][5]
The Pathway:
- -Hydroxylation: CYP450 inserts an oxygen at the carbon adjacent to the nitrogen.
-
Dehydration: Loss of water yields a reactive cyclic Iminium Ion .
-
Covalent Binding: This electrophile can react with nucleophilic DNA bases or proteins (glutathione), leading to genotoxicity or idiosyncratic toxicity.
Visualization: Metabolic Bioactivation Pathway
Figure 1: Bioactivation pathway of piperidine.[6][7] The reactive iminium ion is the critical checkpoint for toxicity screening.
Experimental Protocol: Reactive Metabolite Trapping (KCN Assay)
To validate safety, researchers must screen for this pathway early.
-
Incubation: Mix Test Compound (
) with Human Liver Microsomes (HLM) (1 mg/mL). -
Trapping Agent: Add Potassium Cyanide (KCN) fortified with NADPH.
-
Note: KCN acts as a surrogate nucleophile. If the iminium ion forms, cyanide will attack it, forming a stable
-cyano amine.
-
-
Analysis: Quench with Acetonitrile after 60 mins. Centrifuge.
-
Detection: Analyze supernatant via LC-MS/MS. Look for a mass shift of +25 Da (Cyanide addition - 2H).
-
Interpretation: High levels of cyano-adducts indicate high bioactivation risk. Structural modification (e.g., blocking
-carbons with methyl groups or fluorine) is required.
Part 4: Therapeutic Case Study - Donepezil
Drug: Donepezil (Aricept) Indication: Alzheimer's Disease Target: Acetylcholinesterase (AChE)[8][9]
Mechanism of Action (MOA): Donepezil utilizes the piperidine ring to span the entire active site gorge of the AChE enzyme.
-
Anionic Subsite (CAS): The benzyl ring interacts via
-stacking with Trp84. -
Peripheral Anionic Site (PAS): The dimethoxy-indanone moiety stacks with Trp279.
-
The Linker (Piperidine): The charged piperidine nitrogen forms a crucial hydrogen bond/cation-
interaction with Phe330 , stabilizing the bridge between the two sites.
Visualization: Donepezil SAR Logic
Figure 2: Structure-Activity Relationship (SAR) of Donepezil showing the bridging role of the piperidine ring.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.
-
Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion. Nature, 451, 417–424.
Sources
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- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Physicochemical Profiling & Synthetic Guide: Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Topic: Physicochemical Characterization and Synthetic Utility of Methyl 4-nitro-3-(piperidin-1-yl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Introduction & Molecular Profile[1]
Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a functionalized aromatic ester frequently utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates, particularly benzimidazoles and quinoxalines. Its structure is characterized by a para-nitro group relative to the piperidine ring, creating a "push-pull" electronic system that influences both its reactivity and spectroscopic signature.
This guide provides a definitive breakdown of its molecular weight, synthesis via Nucleophilic Aromatic Substitution (SNAr), and analytical validation protocols.
Molecular Weight & Stoichiometry Data
For precise stoichiometric calculations in drug development workflows, the following constants should be used.
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₃H₁₆N₂O₄ | - | - |
| Molecular Weight (Average) | 264.28 | g/mol | Use for molarity calculations |
| Monoisotopic Mass | 264.1110 | Da | Use for High-Res Mass Spec (HRMS) |
| Exact Mass | 264.11 | g/mol | - |
| ClogP (Predicted) | ~2.5 - 2.8 | - | Lipophilicity indicator |
| H-Bond Acceptors | 5 | - | Nitro (2), Ester (2), Amine (1) |
| H-Bond Donors | 0 | - | - |
Critical Isomer Note: Researchers must distinguish this compound from its regioisomer, Methyl 3-nitro-4-(piperidin-1-yl)benzoate (CAS 32117-05-8). While they share the exact same molecular weight (264.28 g/mol ) and formula, their reactivity profiles differ significantly due to the position of the nitro group relative to the ester.
Synthetic Pathway (SNAr Mechanism)
The most robust route to Methyl 4-nitro-3-(piperidin-1-yl)benzoate is via Nucleophilic Aromatic Substitution (SNAr) . The nitro group at position 4 acts as an electron-withdrawing group (EWG), activating the halogen at position 3 (ortho) for nucleophilic attack by piperidine.
Reaction Logic
-
Substrate: Methyl 3-fluoro-4-nitrobenzoate (Preferred due to higher electronegativity of Fluorine increasing the rate of the initial addition step).
-
Nucleophile: Piperidine.
-
Base: Potassium Carbonate (
) or DIPEA (Hünig's base) to neutralize the hydrofluoric acid byproduct. -
Solvent: Polar aprotic solvents (DMF, DMSO, or Acetonitrile) are required to stabilize the Meisenheimer complex intermediate.
Reaction Workflow Diagram
The following diagram illustrates the SNAr mechanism and process flow.
Caption: Figure 1. SNAr synthesis pathway converting the fluoro-nitro precursor to the piperidinyl benzoate product.
Experimental Protocol
Safety Warning: Nitro compounds can be energetic. Piperidine is toxic and flammable. Perform all operations in a fume hood.
Step-by-Step Synthesis
-
Preparation: In a 100 mL round-bottom flask, dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq, 5.0 mmol, ~1.00 g) in anhydrous DMF (10 mL).
-
Addition: Add Potassium Carbonate (
, 2.0 eq, 10.0 mmol, 1.38 g). -
Nucleophile: Add Piperidine (1.2 eq, 6.0 mmol, 0.59 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a bright yellow product spot (Rf ~0.5) should appear.
-
-
Workup (Precipitation Method):
-
Purification: If the product is oily, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol if necessary.
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Expected Ion:
-
Target m/z: 265.28
-
Interpretation: A clean peak at 265.28 confirms the addition of the piperidine ring (MW 85 fragment) replacing the fluorine atom (MW 19), resulting in a net mass increase of +66 Da from the starting material (MW ~199).
Nuclear Magnetic Resonance (¹H NMR)
The NMR spectrum in
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |
| 8.0 - 7.5 ppm | Multiplets | 3H | Ar-H | Aromatic ring protons (deshielded by Nitro/Ester) |
| 3.92 ppm | Singlet | 3H | -COOcH ₃ | Methyl ester |
| 3.05 ppm | Multiplet | 4H | N-CH ₂- | Piperidine protons adjacent to Nitrogen |
| 1.70 - 1.55 ppm | Multiplet | 6H | -CH ₂- | Piperidine ring internal protons |
Analytical Logic Diagram
Use this decision tree to validate the compound identity.
Caption: Figure 2. Analytical decision tree for validating molecular weight and structural identity.
Applications in Drug Discovery
This molecule serves as a high-value intermediate. The nitro group is typically reduced (using
-
Benzimidazoles: Via cyclization with aldehydes.
-
Quinoxalinones: Via reaction with alpha-halo esters.
-
Kinase Inhibitors: The piperidine tail often serves as a solubility-enhancing group in ATP-competitive inhibitors.
References
-
PubChem. (2025).[2] Compound Summary: Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Isomer Reference). National Library of Medicine. [Link]
-
Organic Syntheses. (1923). Methyl m-nitrobenzoate (General Nitration/Esterification Protocols). Org. Synth. 1923, 3,[3] 71. [Link]
- Bunce, R. A., et al. (2003). Nucleophilic Aromatic Substitution of Fluoro-nitrobenzoates. Journal of Organic Chemistry. (General reference for SNAr on this scaffold).
Sources
"in silico prediction of Methyl 4-nitro-3-(piperidin-1-yl)benzoate properties"
An Integrated In Silico Framework for Physicochemical & Bioactivity Prediction
Executive Summary
This technical guide establishes a rigorous in silico workflow for characterizing Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS 1272756-51-0). While this compound is commercially available as a building block, comprehensive experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data remains scarce.
This guide moves beyond simple property estimation. It details a self-validating computational pipeline combining Density Functional Theory (DFT) for structural fidelity, QSAR modeling for pharmacokinetic profiling, and molecular docking for target hypothesis generation.
Compound Identification:
-
IUPAC Name: Methyl 4-nitro-3-(piperidin-1-yl)benzoate
-
Molecular Formula: C₁₃H₁₆N₂O₄[1]
-
SMILES: COC(=O)c1ccc(c(c1)N2CCCCC2)[O-]
-
Key Structural Features: Electron-deficient nitro-arene core, lipophilic piperidine ring, hydrolyzable methyl ester.
Part 1: Structural Dynamics & DFT Optimization
Before assessing biological properties, we must establish the molecule's thermodynamically favored 3D conformation. The proximity of the bulky piperidine ring (position 3) to the nitro group (position 4) creates significant steric strain, forcing a non-planar geometry that standard force fields (e.g., MMFF94) often underestimate.
Quantum Mechanical Workflow
To accurately predict the dihedral angle between the piperidine ring and the benzene plane—a critical factor for solubility and binding affinity—we utilize Density Functional Theory (DFT).
Protocol:
-
Initial Conformation: Generate 3D coordinates from SMILES using RDKit or Avogadro.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA (Open source alternative).
-
Functional/Basis Set: B3LYP/6-31G(d,p). This hybrid functional balances computational cost with accuracy for organic electronic structures.
-
Solvation Model: IEFPCM (Implicit Solvation) using Water ($ \epsilon = 78.4 $) to simulate physiological conditions.
-
-
Frequency Calculation: Confirm the stationary point (no imaginary frequencies) to ensure a true energy minimum.
Electronic Properties (Frontier Orbitals)
The HOMO-LUMO gap predicts chemical reactivity (e.g., susceptibility to nucleophilic attack or metabolic oxidation).
-
LUMO Location: Likely localized on the nitro-benzoate core (electron-withdrawing), indicating susceptibility to reduction (nitro-reductase).
-
HOMO Location: Localized on the piperidine nitrogen lone pair, indicating the site of potential oxidative metabolism (N-oxidation).
Part 2: Physicochemical & ADMET Profiling[2]
Using the optimized geometry, we proceed to QSAR-based profiling. The combination of a lipophilic amine (piperidine) and a polar nitro group creates a "push-pull" electronic system affecting solubility and permeability.
Predicted Physicochemical Landscape
Data simulated based on group contribution methods (SwissADME/pkCSM algorithms).
| Property | Predicted Value | Interpretation |
| Molecular Weight | 264.28 g/mol | Optimal for oral bioavailability (< 500 Da). |
| LogP (Consensus) | 2.8 – 3.2 | Moderately lipophilic. Good membrane permeability. |
| TPSA | ~75 Ų | < 140 Ų; Indicates high probability of BBB penetration. |
| Solubility (LogS) | -3.5 to -4.0 | Moderately soluble. May require formulation aid (e.g., DMSO). |
| H-Bond Acceptors | 5 | Within Lipinski's Rule of 5. |
| H-Bond Donors | 0 | Enhances permeability (no desolvation penalty). |
Pharmacokinetic (ADME) Workflow
Tools: SwissADME (Expasy), pkCSM.
Step-by-Step Protocol:
-
Input: Submit the canonical SMILES to the SwissADME server.
-
Absorption Analysis: Check the BOILED-Egg model.
-
Prediction: The compound will likely fall in the "Yellow" yolk (Blood-Brain Barrier permeant) due to the tertiary amine and moderate TPSA.
-
-
Metabolism Prediction (CYP450):
-
CYP2D6 Inhibitor:High Probability. The basic piperidine nitrogen is a classic pharmacophore for CYP2D6 binding.
-
CYP3A4 Substrate:Likely. The methyl ester is liable to hydrolysis by esterases, and the piperidine ring is subject to oxidative dealkylation.
-
Toxicity Alerts (Critical)
-
Ames Toxicity: The Nitro group is a structural alert. Nitro-aromatics can be reduced to hydroxylamines, which are potential DNA intercalators. In silico models (e.g., DEREK or Toxtree) will flag this as a "High Risk" for mutagenicity.
-
hERG Inhibition: The combination of a lipophilic aromatic ring and a basic amine (piperidine) at a specific distance often triggers hERG channel blockage. This must be flagged for in vitro patch-clamp validation.
Part 3: Target Identification & Docking
Since this molecule is a scaffold, identifying potential biological targets is crucial for repurposing or lead optimization.
Target Fishing (Reverse Docking)
Tool: SwissTargetPrediction / Polypharmacology Browser.
Hypothesis: The "Benzoate + Piperidine" motif mimics the hinge-binding region of many Kinase inhibitors (e.g., similar to fragments of Palbociclib or Imatinib).
Workflow:
-
Query: Input SMILES into SwissTargetPrediction.
-
Filter: Select "Homo sapiens" and filter by Probability > 0.6.
-
Expected Targets:
-
Kinases: Serine/Threonine kinases (due to the ATP-mimetic shape).
-
GPCRs: Dopamine or Serotonin receptors (due to the piperidine moiety).
-
Molecular Docking Protocol
To validate the binding hypothesis, we perform rigid-receptor docking.
Protocol:
-
Ligand Prep: Convert DFT-optimized structure to PDBQT format (AutoDock Tools). Assign Gasteiger charges. Crucial: Set the Piperidine-Benzene bond as rotatable to allow the software to resolve the steric clash during binding.
-
Receptor Prep: Download PDB structure of the top predicted target (e.g., CDK2 or 5-HT receptor). Remove water/co-factors. Add polar hydrogens.
-
Grid Generation: Center grid box on the co-crystallized ligand of the target protein.
-
Docking Engine: AutoDock Vina or Glide (Schrödinger).
-
Scoring: Analyze Binding Energy (
). A score < -8.0 kcal/mol suggests a viable lead.
Part 4: Visualization of the In Silico Pipeline
The following diagram illustrates the integrated workflow, from 2D structure to 3D bioactivity prediction.
Caption: Figure 1. Integrated computational workflow for Methyl 4-nitro-3-(piperidin-1-yl)benzoate, moving from Quantum Mechanical optimization to ADMET profiling and Target Docking.
Part 5: Synthesis & Validation (The "Reality Check")
An in silico guide must acknowledge the source of the molecule to ensure the predictions match the physical sample.
Synthesis Pathway (SNAr): The presence of the piperidine at position 3 and nitro at position 4 strongly suggests this molecule is synthesized via Nucleophilic Aromatic Substitution .
-
Starting Material: Methyl 3-fluoro-4-nitrobenzoate (or 3-chloro analog).
-
Reagent: Piperidine (acts as both nucleophile and base).
-
Mechanism: The nitro group activates the benzene ring, making the halogen at position 3 susceptible to displacement by the piperidine amine.
-
Implication: If synthesizing, ensure complete removal of the piperidine reagent, as residual amine will skew biological assay results (false positives in kinase assays).
Caption: Figure 2. Likely synthetic route via Nucleophilic Aromatic Substitution (SnAr), explaining the regiochemistry of the compound.
References
-
ADMET Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]
-
Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]
-
Target Prediction: Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Available at: [Link]
-
Toxicity Prediction: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]
Sources
Thermostability Profile & Hazard Analysis: Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Executive Summary
Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) serves as a critical intermediate in the synthesis of benzimidazole-based therapeutics and poly-functionalized arenes. While its melting point (95–97 °C) suggests stability at ambient conditions, the structural juxtaposition of a bulky, electron-rich piperidine ring ortho to a strongly electron-withdrawing nitro group introduces latent thermal instability.
This guide provides a rigorous technical analysis of the compound's thermodynamic profile, potential decomposition pathways, and the mandatory protocols required to validate its safety envelope during scale-up.
Part 1: Chemical Identity & Structural Hazard Analysis
Physicochemical Baseline
Before assessing thermal risks, the baseline material properties must be established to differentiate between phase changes (melting) and chemical degradation.
| Property | Specification | Notes |
| IUPAC Name | Methyl 4-nitro-3-(piperidin-1-yl)benzoate | |
| CAS Number | 1272756-51-0 | Distinct from its isomer (3-nitro-4-piperidinyl). |
| Molecular Formula | C₁₃H₁₆N₂O₄ | |
| Molecular Weight | 264.28 g/mol | |
| Melting Point (Mp) | 95 – 97 °C | Sharp endotherm expected in DSC. |
| Appearance | Yellow to Orange Solid | Color intensity may deepen pre-melt due to charge transfer. |
The Ortho-Effect: A Structural Risk Assessment
The core thermal risk lies in the 3,4-substitution pattern .
-
Steric Strain: The piperidine ring is bulky. Forcing it ortho to the nitro group disrupts the planarity of the nitro group with the benzene ring, reducing conjugation stability and potentially lowering the activation energy for bond scission.
-
Intramolecular Redox: The nitro group oxygen is spatially proximate to the
-hydrogens of the piperidine ring. At elevated temperatures (typically °C, but potentially lower depending on catalysis), this can facilitate an intramolecular hydride transfer—a known pathway for energetic decomposition in ortho-nitroanilines.
Figure 1: Structural analysis highlighting the "ortho-effect" between the oxidant (nitro) and fuel (piperidine) moieties.
Part 2: Thermostability Profile & Decomposition Mechanisms
Predicted Thermal Behavior
Based on the behavior of analogous ortho-nitro-tertiary-anilines (e.g., N-alkyl-2-nitroanilines), the thermal profile is characterized by three distinct zones:
-
Zone I (Stable Solid):
°C. The crystal lattice is intact. Minimal degradation expected. -
Zone II (Melt Phase):
– °C. The compound exists as a stable liquid. However, prolonged holding in this zone may lead to slow dimerization or hydrolysis of the methyl ester if moisture is present. -
Zone III (Decomposition Onset):
– °C.-
Mechanism: The primary decomposition pathway likely involves the cyclization of the nitro oxygen onto the piperidine ring or the displacement of the piperidine by an internal nucleophile, followed by rapid gas evolution (NOx, CO₂).
-
Energetics: This decomposition is exothermic . If confined, it can lead to rapid pressure accumulation.
-
Degradation Pathways
The most critical degradation pathway for researchers to monitor is the oxidative cyclization .
Figure 2: Proposed thermal degradation cascade driven by the nitro-amine interaction.
Part 3: Experimental Validation Protocols
As a scientist, you cannot rely on predicted stability. You must validate the specific batch. The following self-validating workflow is required for any new lot of this compound.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine Melting Point (
-
Sample Prep: Weigh 2–4 mg of sample into a hermetically sealed gold or high-pressure steel pan.
-
Why Hermetic? Nitro compounds can sublime or volatilize before decomposing. An open pan may show a false endotherm (evaporation) masking the decomposition exotherm.
-
-
Ramp Rate: 5 °C/min.
-
Why 5°C? Faster rates (10–20°C) push the
higher due to thermal lag, giving a false sense of safety.
-
-
Range: 30 °C to 350 °C.
-
Acceptance Criteria:
-
Sharp Endotherm @ 95–97 °C (Melting).
-
No Exotherm
°C. -
If an exotherm is detected
°C, the material is unstable and requires cold storage.
-
Thermogravimetric Analysis (TGA)
Objective: Distinguish between desolvation (solvent loss) and degradation.
-
Protocol: Open ceramic pan, 10 °C/min, under Nitrogen flow (50 mL/min).
-
Interpretation:
-
Weight loss
°C indicates residual solvent (methanol/ethyl acetate). -
Weight loss onset coincident with DSC exotherm confirms chemical decomposition.
-
Validated Stability Workflow
Figure 3: Decision tree for thermal safety classification.
Part 4: Handling & Storage Recommendations
Based on the chemical structure and general nitro-benzoate properties:
-
Storage:
-
Temperature: Ambient (
°C) is generally acceptable given the 97 °C melting point. However, for long-term standards, refrigeration (2–8 °C) is recommended to prevent slow hydrolysis of the methyl ester. -
Light: Protect from light. Nitro-aromatics are photosensitive and can darken (photochemical reduction) over time.
-
-
Processing:
-
Avoid Distillation: Do not attempt to distill this compound. The boiling point is likely
°C, well into the decomposition zone. Purification should be performed via recrystallization (e.g., from Methanol/Water) or Silica Gel Chromatography. -
Drying: Vacuum oven drying should not exceed 50 °C to ensure a wide safety margin below the melting point.
-
References
-
Sigma-Aldrich. (n.d.).[1] Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Page. Retrieved from
-
PubChem. (n.d.).[2] Compound Summary: 1-Methylpiperidin-3-yl 4-nitrobenzoate (Analogous Structure Analysis). Retrieved from [2]
-
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds and Ortho-interactions. Retrieved from
-
Fisher Scientific. (n.d.). Methyl 4-nitrobenzoate Safety Data Sheet (Base Scaffold Safety). Retrieved from
Sources
Methodological & Application
Application Note: NMR Spectroscopy of Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Abstract & Scope
This application note provides a comprehensive protocol for the structural characterization of Methyl 4-nitro-3-(piperidin-1-yl)benzoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule represents a classic "push-pull" aromatic system, featuring a strong electron-withdrawing nitro group para to an electron-withdrawing ester, with an electron-donating piperidine moiety at the meta position relative to the ester.
Accurate assignment of this intermediate is critical in the development of kinase inhibitors and antihistamines, where regioselectivity during the nucleophilic aromatic substitution (SNAr) of the precursor (typically Methyl 3-fluoro-4-nitrobenzoate) must be confirmed. This guide details sample preparation, acquisition parameters, and a self-validating assignment logic based on 2D NMR correlations.
Structural Analysis & Spin Systems
Before acquisition, the researcher must understand the expected spin systems to identify anomalies immediately.
The "Push-Pull" Electronic Environment
The benzene ring is trisubstituted with competing electronic effects:
-
Position 1 (Ester): Electron-withdrawing (Inductive/Resonance). Deshields ortho protons (H-2, H-6).
-
Position 4 (Nitro): Strong electron-withdrawing. Strongly deshields the ortho proton (H-5).
-
Position 3 (Piperidine): Electron-donating (Resonance) but sterically bulky.
-
Steric Inhibition of Resonance: The bulky piperidine ring ortho to the nitro group may twist out of planarity, reducing its shielding capacity on the aromatic ring.
-
Expected Spin Systems
-
Aromatic Region (3 Spins):
-
H-2: Singlet-like (d, small J). Located between the Ester and Piperidine.[1]
-
H-5: Doublet (J ~8-9 Hz). Ortho to the Nitro group.
-
H-6: Doublet of Doublets (J ~8-9 Hz, J ~2 Hz). Ortho to H-5, Meta to H-2.
-
-
Aliphatic Region:
-
Methoxy (Ester): Sharp singlet (~3.9 ppm).
-
Piperidine: Three multiplets (
-CH₂, -CH₂, -CH₂).
-
Experimental Protocols
Sample Preparation
Objective: Maximize resolution and prevent aggregation-induced line broadening.
-
Solvent Selection:
-
Primary:Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS.
-
Why: Superior solubility for this lipophilic ester; provides sharp resolution of piperidine multiplets.
-
-
Secondary:DMSO-d₆ .
-
Why: Use only if the nitro group causes
-stacking aggregation in CDCl₃ (observed as broad aromatic peaks).
-
-
-
Concentration: 10–15 mg in 600 µL solvent (for 5mm tubes).
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KF, NaF) carried over from the SNAr synthesis.
Instrument Parameters (400 MHz or higher recommended)
| Parameter | 1H (Proton) | 13C (Carbon) | HSQC/HMBC |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | hsqcetgp / hmbcgplpndqf |
| Relaxation Delay (D1) | 1.0 s | 2.0 s (Critical for quaternary C) | 1.5 s |
| Scans (NS) | 16 | 512 - 1024 | 8 - 16 |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Optimized for aliphatic/aromatic |
| Temperature | 298 K | 298 K | 298 K |
Expert Insight: For the 13C experiment, the quaternary carbons (C-1, C-3, C-4) and the Carbonyl (C=O) have long relaxation times. Ensure D1 is at least 2.0 seconds to observe these signals clearly.
Analytical Workflow
The following diagram illustrates the logical flow for validating the regiochemistry of the product.
Figure 1: Step-by-step workflow for NMR validation of the nitro-benzoate intermediate.
Data Analysis & Assignments[2][3]
1H NMR Chemical Shift Data (Representative)
Referenced to TMS at 0.00 ppm in CDCl₃.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-5 | 7.85 - 7.95 | Doublet (d) | 1H | 8.5 | Ortho to strong EWG (-NO₂). Most deshielded aromatic. |
| H-6 | 7.65 - 7.75 | dd | 1H | 8.5, 1.8 | Ortho to Ester, Meta to Nitro. |
| H-2 | 7.50 - 7.60 | Doublet (d) | 1H | 1.8 | Flanked by Ester and Piperidine. Meta coupling only. |
| OCH₃ | 3.92 | Singlet (s) | 3H | - | Methyl Ester characteristic singlet. |
| Pip- | 3.05 - 3.15 | Multiplet (m) | 4H | - | Adjacent to Nitrogen. Deshielded by Ar-N bond. |
| Pip- | 1.70 - 1.80 | Multiplet (m) | 4H | - | Methylene bridge. |
| Pip- | 1.60 - 1.68 | Multiplet (m) | 2H | - | Furthest from Nitrogen. |
13C NMR Assignments
-
Carbonyl (C=O): ~165 ppm.[2]
-
C-4 (C-NO₂): ~142-145 ppm (Deshielded, quaternary).
-
C-3 (C-N): ~145-148 ppm (Ipso to piperidine).
-
C-1 (C-COOMe): ~125 ppm.[3]
-
Aromatic CH: 118 - 130 ppm.
-
Pip-
: ~52 ppm.[4]
Regiochemistry Validation (The "Smoking Gun")
To prove the piperidine is at Position 3 (and not displacing the ester or nitro), you must observe the following HMBC (Heteronuclear Multiple Bond Correlation) signals:
-
Pip-
Protons (~3.1 ppm) C-3 Aromatic Carbon (~148 ppm).-
This 3-bond coupling (
) confirms the N-Aryl bond formation.
-
-
H-2 (~7.55 ppm)
Carbonyl Carbon (~165 ppm).-
Confirms H-2 is ortho to the ester group.
-
-
H-5 (~7.90 ppm)
C-3 and C-1.-
Confirms the relative placement of the ring protons.[2]
-
Connectivity Diagram (HMBC)
The following diagram visualizes the critical HMBC correlations required to confirm the structure.
Figure 2: Key HMBC correlations. The red arrow indicates the critical correlation confirming the C-N bond formation.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Broad Piperidine Peaks | Restricted rotation due to steric clash with -NO₂. | Run VT-NMR (Variable Temperature) at 45°C to sharpen peaks. |
| Extra Doublet ~8.2 ppm | Unreacted Starting Material (3-fluoro-4-nitrobenzoate). | Check integration. Recrystallize from MeOH. |
| Missing Ester Peak | Hydrolysis to Benzoic Acid (common in basic SNAr conditions). | Check for broad OH peak >10 ppm. Acidify and re-esterify.[4][5][6] |
| Solvent Peak Interference | Water in DMSO masking aromatics. | Use anhydrous CDCl₃ or add D₂O shake. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
-
BenchChem. (2025).[6][7] Synthesis and NMR of Methyl 3-(methylamino)-4-nitrobenzoate. (Analogous synthesis and spectral data). Link
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Standard reference for nitrobenzoate shifts). Link
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift increments). Link
Sources
- 1. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. aiinmr.com [aiinmr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"FTIR analysis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate"
Application Note: Structural Validation of Methyl 4-nitro-3-(piperidin-1-yl)benzoate via FTIR
Introduction & Scope
Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a critical trisubstituted aromatic intermediate, frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds. Its structural integrity relies on the precise coexistence of three distinct functional moieties on the benzene core:
-
Methyl Ester: The electrophilic handle for further derivatization.
-
Nitro Group: An electron-withdrawing group often destined for reduction to an aniline.
-
Piperidine Ring: A saturated heterocyclic amine providing steric bulk and solubility properties.
This Application Note provides a definitive protocol for the structural verification of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike NMR, which requires dissolution, FTIR allows for rapid, solid-state assessment of functional group fidelity, making it ideal for Goods Inward QC and in-process monitoring.
Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.
Chemical Context & Theoretical Assignments
To accurately interpret the spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The interplay between the electron-withdrawing nitro group (para to the ester) and the electron-donating piperidine ring (meta to the ester) creates a unique spectral fingerprint.
| Functional Group | Vibration Mode | Theoretical Range (cm⁻¹) | Expected Behavior in MNPB |
| Ester (Ar-COOMe) | C=O Stretch | 1715 – 1730 | Strong, Sharp. Conjugation with the ring lowers frequency, but the p-nitro group (electron-withdrawing) stiffens the bond, keeping it >1715 cm⁻¹. |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1510 – 1540 | Strong. Distinctive "finger" of the nitro group. |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1340 – 1360 | Strong. Paired with the asymmetric stretch. |
| Piperidine Ring | C-H Stretch ( | 2850 – 2950 | Medium-Strong. Multiple bands (sym/asym) from the 5 methylene (-CH₂-) units. Differentiates from bare aromatics. |
| Ester (C-O) | C-C-O / O-C-C | 1250 – 1300 / 1100 – 1150 | Strong. The "Rule of Three" for aromatic esters (peaks at ~1720, ~1280, ~1110).[1] |
| Aromatic Ring | C=C Stretch | 1450 – 1600 | Variable. Often overlaps with nitro bands but adds complexity to the 1500-1600 region. |
Experimental Protocol
Technique Selection: Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets due to speed, reproducibility, and lack of hygroscopic interference.
Equipment & Parameters
-
Spectrometer: Standard FTIR (e.g., Agilent Cary 630, Thermo Nicolet iS50, or PerkinElmer Spectrum Two).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT for high-throughput.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Note: Diamond is preferred for durability as the sample is a crystalline solid.
-
-
Scans: 32 (Routine) or 64 (High Precision).
-
Spectral Range: 4000 – 650 cm⁻¹.
Step-by-Step Workflow
Caption: Standardized ATR-FTIR workflow ensuring data integrity from crystal cleaning to spectral analysis.
Critical Operational Details
-
Crystal Cleaning: Ensure the crystal is free of previous contaminants. The background spectrum must be flat (no peaks at 2900 cm⁻¹ or 1700 cm⁻¹).
-
Sample Contact: The piperidine moiety can make the solid slightly waxy or sticky. Apply consistent pressure (using the anvil torque limiter) to ensure the evanescent wave penetrates the sample effectively.
-
ATR Correction: Because ATR penetration depth (
) is wavelength-dependent ( ), peak intensities at lower wavenumbers (fingerprint region) appear stronger than in transmission spectra. Apply "ATR Correction" in your software if comparing against a library KBr spectrum [1].
Spectral Interpretation & Validation Criteria
To validate the identity of Methyl 4-nitro-3-(piperidin-1-yl)benzoate , the spectrum must pass the following logic gate. This ensures all three structural components are present and chemically unmodified.
The "Pass/Fail" Logic Gate
Caption: Decision tree for spectral validation. Note that the presence of O-H indicates degradation (hydrolysis of ester).
Detailed Band Assignment Table
| Region (cm⁻¹) | Assignment | Diagnostic Value | Notes |
| 3000 – 3100 | Ar-H Stretch | Low | Weak shoulders on the higher frequency side of the aliphatic cluster. |
| 2850 – 2950 | Piperidine C-H | High | Confirms the presence of the saturated ring. A "bare" methyl nitrobenzoate would lack these strong aliphatic bands [2]. |
| 1715 – 1725 | Ester C=O[1][4] | Critical | The "anchor" peak. If shifted to ~1680 cm⁻¹, suspect hydrolysis to carboxylic acid (with broad O-H) [3]. |
| 1520 – 1540 | Asym. NO₂ | Critical | Very strong. Overlaps with aromatic skeletal vibrations but usually dominates. |
| 1340 – 1360 | Sym. NO₂ | Critical | The "partner" to the 1530 peak. Confirms oxidation state of nitrogen. |
| 1270 – 1290 | C-C-O Stretch | High | Part of the ester "Rule of Three". Links the carbonyl to the ring. |
| 1100 – 1150 | O-C-C Stretch | Medium | Ether-like character of the ester linkage. |
| < 1000 | Fingerprint | Medium | Specific to substitution pattern (1,3,4-trisubstituted). Used for lot-to-lot comparison. |
Troubleshooting & Common Pitfalls
-
Weak Spectrum: If peak intensities are < 0.05 Absorbance units, the contact between the crystal and the solid powder is poor. Action: Re-clamp the anvil with higher torque.
-
Broad Peak at 3300-3500 cm⁻¹: Indicates moisture or hydrolysis. The target molecule has no O-H or N-H bonds (the amine is tertiary). Action: Dry sample in a desiccator and re-run. If peak persists, the ester may have hydrolyzed to the acid.
-
Missing Aliphatic C-H (2900 region): Suggests the piperidine ring is absent (e.g., starting material Methyl 4-nitro-3-fluorobenzoate was not successfully substituted).
References
-
Anton Paar Wiki. "Attenuated total reflectance (ATR) - Depth of Penetration." Accessed October 24, 2025. Link
-
NIST Chemistry WebBook. "Piperidine Infrared Spectrum." National Institute of Standards and Technology.[2][3][5][6] Accessed October 24, 2025. Link
-
NIST Chemistry WebBook. "Methyl 4-nitrobenzoate Infrared Spectrum." National Institute of Standards and Technology.[2][3][5][6] Accessed October 24, 2025. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for general group frequencies).
Sources
Troubleshooting & Optimization
"recrystallization techniques for purifying Methyl 4-nitro-3-(piperidin-1-yl)benzoate"
Topic: Recrystallization & Purification Protocols Target Molecule: Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) Classification: Intermediate / SNAr Product Audience: Medicinal Chemists, Process Chemists
Core Technical Insight: The "Push-Pull" Challenge
This molecule is not a simple organic solid; it is a "push-pull" chromophore . The electron-donating piperidine ring (at the meta position relative to the ester, but ortho to the nitro) and the electron-withdrawing nitro/ester groups create a strong internal dipole.
Why this matters for purification:
-
High Crystallinity vs. Oiling Out: The strong dipole promotes crystal lattice energy, but if the solvent is too polar (like pure water) or too non-polar (like pure hexane), the molecule will phase-separate as an oil rather than crystallize.
-
Color: The compound is inherently yellow/orange. Do not mistake this natural chromophore for "tar" or impurities.
-
Basicity: The piperidine nitrogen is tertiary. While the nitro group reduces electron density on the ring, the piperidine nitrogen remains sufficiently basic to form salts. Ensure you are purifying the free base, not the hydrochloride salt , unless intended.
Solvent Selection Strategy
The following matrix is derived from the polarity profile of nitro-amino benzoates.
| Solvent System | Ratio (v/v) | Suitability | Mechanism |
| Ethanol (95%) | Single | High | Best balance of polarity for the nitro/ester groups. |
| Methanol / Water | 9:1 to 5:1 | Medium | Good for removing inorganic salts, but high risk of "oiling out" if water content is added too fast. |
| EtOAc / Hexanes | 1:3 to 1:5 | High | Excellent for removing non-polar starting materials (e.g., fluoro-nitrobenzoates). |
| Isopropanol (IPA) | Single | High | Slower evaporation rate promotes larger, purer crystals. |
Critical Warning: Avoid recrystallizing from acidic solvents or prolonged boiling in water, as the methyl ester is susceptible to hydrolysis, yielding the carboxylic acid impurity (4-nitro-3-(piperidin-1-yl)benzoic acid).
Visual Decision Tree: Recrystallization Logic
The following diagram outlines the logical flow for purifying this specific intermediate, addressing the common "oiling out" failure mode.
Caption: Logical workflow for recrystallization, highlighting the critical "Oiling Out" loop common with nitro-amine derivatives.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns milky, and yellow/orange droplets settle at the bottom instead of crystals. Cause: The solution became supersaturated at a temperature above the melting point of the solid (approx. 95-97°C for the pure compound). The product melted out of the solution before it could crystallize. Corrective Protocol:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a "Good" Solvent: Add a small amount (5-10% volume) of the solvent the product is most soluble in (e.g., Ethanol or Acetone).
-
Seed It: This is critical. Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the boiling point but above the oiling temperature.
-
Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling.
Issue 2: Persistent Impurities (TLC Spots)
Symptom: TLC shows a small spot moving faster (higher Rf) or slower (lower Rf) than the main product. Diagnosis:
-
Higher Rf (Non-polar): Unreacted Methyl 4-fluoro-3-nitrobenzoate (starting material).
-
Fix: Recrystallize from Ethanol/Hexane . The non-polar starting material stays in the hexane-rich mother liquor.
-
-
Lower Rf (Polar/Streaking): Hydrolyzed acid or Piperidine salts.
-
Fix: Wash the crude solid with saturated Sodium Bicarbonate (NaHCO₃) before recrystallization to remove acidic impurities.
-
Issue 3: Low Yield
Symptom: Crystals are beautiful, but the mass recovery is <50%. Cause: The compound has significant solubility in the mother liquor, especially if excess alcohol was used. Corrective Protocol:
-
Concentrate the mother liquor (filtrate) to half volume.
-
Cool to 0°C.
-
Collect a "second crop" of crystals. Note: Always check the purity of the second crop separately; it often contains enriched impurities.
Step-by-Step Protocol: The "Golden Standard"
Objective: Purify 5.0 g of crude Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
-
Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add 15 mL of Ethanol (95%) . Add a magnetic stir bar.
-
Heating: Heat to reflux (approx. 78°C) with stirring.
-
Saturation Adjustment:
-
If solid remains: Add hot ethanol in 2 mL portions until fully dissolved.
-
If fully dissolved immediately: You have too much solvent. Evaporate some off until you see slight turbidity, then add just enough hot ethanol to clear it.
-
-
Filtration (Optional but Recommended): If there are black specks (Pd residue or dust), filter quickly through a pre-warmed glass funnel/fluted filter paper.
-
Crystallization: Remove from heat. Place the flask on a cork ring (insulation). Let it reach room temperature undisturbed (approx. 30-45 mins).
-
Visual Check: Look for needles or prisms. If oil droplets appear, see "Issue 1" above immediately.
-
-
Deep Cooling: Once at room temperature, place in an ice bath (0-4°C) for 20 minutes to maximize yield.
-
Collection: Filter via Buchner funnel (vacuum).
-
Washing: Wash the filter cake with ice-cold Ethanol (2 x 5 mL). Do not use large volumes of wash solvent.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. High heat (>60°C) may cause surface melting or discoloration.
Impurity Fate Map
Understanding where your impurities go is essential for validation.
Caption: Fate mapping showing that common impurities (Starting Material, Hydrolysis products, Reagents) remain in the mother liquor during ethanol recrystallization.
References
-
Sigma-Aldrich. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Sheet (CAS 1272756-51-0).[1] Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from
-
PubChem. Compound Summary: Methyl 4-nitro-3-(piperidin-1-yl)benzoate. Retrieved from
Sources
"improving yield in the synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate"
Technical Support Center: Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Executive Summary & Reaction Logic
Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-nitro-3-(piperidin-1-yl)benzoate as an intermediate for kinase inhibitors or novel anti-infectives. This reaction relies on a Nucleophilic Aromatic Substitution (
To optimize yield, you must understand the "Element Effect" specific to this mechanism. Unlike
The Core Logic:
-
Substrate Selection: The starting material Methyl 3-fluoro-4-nitrobenzoate is vastly superior to the chloro- or bromo- analogs. The high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex intermediate, which is the rate-determining step.
-
Regioselectivity: The nitro group at position 4 is the primary activator. It directs the nucleophile (piperidine) to the ortho position (C3). The ester at C1 is meta to the leaving group and provides minimal activation for the substitution, but it remains susceptible to side reactions.
Troubleshooting Guide (Ticket System)
Ticket #01: "My reaction has stalled with < 50% conversion."
Diagnosis: Inufficient activation energy or nucleophile sequestration.
-
Root Cause A (Solvent): You may be using a non-polar solvent (DCM, Toluene) or a protic solvent (Methanol).
-
Fix: Switch to Acetonitrile (MeCN) , DMF , or DMSO . These polar aprotic solvents solvate the cation (e.g.,
), leaving the piperidine/anion "naked" and more reactive.
-
-
Root Cause B (Protonation): As the reaction proceeds, HF is generated. If you are using only 1 equivalent of piperidine, the generated acid protonates the remaining piperidine, rendering it non-nucleophilic.
-
Fix: Use 2.5 - 3.0 equivalents of piperidine (it acts as both nucleophile and base) OR add an auxiliary base like
or DIPEA (Hunig's base) to scavenge the acid.
-
Ticket #02: "I see a new spot on TLC, but my ester is gone (Hydrolysis/Amidation)."
Diagnosis: Competitive attack on the carbonyl carbon.
-
Root Cause A (Moisture): The presence of water with a base causes ester hydrolysis to the carboxylic acid (Acid form: 4-nitro-3-(piperidin-1-yl)benzoic acid).
-
Fix: Use anhydrous solvents and dry glassware. Switch to an organic base (DIPEA) instead of hygroscopic inorganic bases (
) if moisture control is difficult.
-
-
Root Cause B (Amidation): Piperidine is a strong nucleophile and can attack the ester to form the piperidine amide byproduct.
-
Fix:Lower the temperature.
at the activated fluorine is electronically favored over amidation. Run the reaction at 0°C to RT initially. Only heat to 50-60°C if conversion is slow. Avoid reflux unless necessary.
-
Ticket #03: "The product is an oily sludge and won't crystallize."
Diagnosis: Piperidine adducts often have low melting points or trap solvent.
-
Root Cause: Residual DMF/DMSO or excess piperidine.
-
Fix:
-
Aqueous Workup: Dilute reaction with water and extract with EtOAc. Wash the organic layer with 0.5M HCl (rapidly) to remove excess piperidine as the water-soluble salt. Note: Do not expose to strong acid for long periods to avoid ester hydrolysis.
-
Trituration: If the oil persists after drying, triturrate with cold Hexanes or Diethyl Ether/Pentane to induce crystallization.
-
-
The "Gold Standard" Protocol
Objective: Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate (10 mmol scale).
| Parameter | Specification | Reason |
| Substrate | Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) | Fluorine stabilizes the transition state (Element Effect). |
| Nucleophile | Piperidine (1.2 eq) | Slight excess ensures completion; minimized to prevent amidation. |
| Base | Scavenges HF; insoluble in MeCN (heterogeneous base is gentler). | |
| Solvent | Acetonitrile (Anhydrous) | Polar aprotic; easy to remove (bp 82°C) compared to DMF. |
| Temp/Time | RT for 4-6 hours | Mild conditions favor |
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen/Argon.
-
Dissolution: Add Methyl 3-fluoro-4-nitrobenzoate (1.99 g, 10 mmol) and Acetonitrile (20 mL). Stir until dissolved.
-
Base Addition: Add
(2.76 g, 20 mmol). The mixture will be a suspension. -
Nucleophile Addition: Add Piperidine (1.18 mL, 12 mmol) dropwise over 5 minutes at Room Temperature (RT).
-
Monitoring: Stir at RT. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a bright yellow/orange product spot ( ) will appear.-
Checkpoint: If reaction is <50% complete after 2 hours, warm to 45°C.
-
-
Workup:
-
Filter off the solid
/KF salts. -
Concentrate the filtrate to a yellow oil.
-
Dissolve oil in EtOAc (50 mL). Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Optional: A quick wash with 5% Citric Acid can remove trace piperidine.
-
-
Isolation: Dry over
, filter, and concentrate. If solid, recrystallize from MeOH/Water. If oil, triturrate with cold Hexanes.
Visualizing the Workflow & Logic
Caption: Decision tree for optimizing the SNAr reaction, highlighting the critical temperature control to avoid amidation side-products.
Frequently Asked Questions (FAQ)
Q: Can I use Methyl 3-chloro-4-nitrobenzoate instead of the fluoro- analog?
A: Yes, but expect lower yields and longer reaction times. In
Q: Why is the product yellow/orange? A: This is normal. Nitro-substituted aromatic amines typically exhibit strong "push-pull" electronic resonance (donor amine + acceptor nitro), which absorbs light in the visible spectrum (blue/green region), resulting in a yellow/orange appearance.
Q: Can I use Pyridine as the solvent? A: No. While Pyridine is a base, it is also a nucleophile and can compete or form salts. Furthermore, it is difficult to remove. Use Acetonitrile (MeCN) or DMF.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Establishes the "Element Effect" in SNAr: F >> Cl).
-
Sigma-Aldrich. (2025). "Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Entry & Safety Data." (Confirms existence and stability of the target ester).
-
BenchChem. (2025). "Technical Support Center: Optimizing SNAr Reactions." (General protocols for nitro-benzoate substitutions).
-
Org. Synth. (1922). "Methyl m-nitrobenzoate."[4][5] Organic Syntheses, Coll. Vol. 1, p.372. (Background on the stability of methyl nitrobenzoates).
Sources
"challenges in the synthesis of sterically hindered nitroaromatics"
Topic: Challenges in the Synthesis of Sterically Hindered Nitroaromatics
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
Welcome to the High-Energy Synthesis Help Desk
User: "I'm trying to nitrate a 1,3-disubstituted arene with bulky groups (t-butyl/iodine), but standard mixed acid (
Scientist's Response:
Welcome. You are encountering the classic "Steric-Electronic Wall." When ortho-positions are shielded by bulk, the electrophile (
Below is your troubleshooting guide, divided into three modules based on the specific failure mode you are experiencing.
Module 1: The "No Reaction" Scenario (Kinetics & Reagents)
Symptom: Starting material is recovered unchanged, or low conversion despite heating.
Diagnosis: The concentration of the active nitronium ion (
The Solution: Nitronium Tetrafluoroborate ( )
Stop using mixed acid. For hindered substrates, you need a pre-formed, naked nitronium source.
Protocol: Nitration in Sulfolane
Based on Olah's modification to avoid nitromethane explosion hazards.
Reagents:
-
Substrate (1.0 equiv)
- (1.1 – 1.5 equiv) [Handle in Glovebox/Dry Bag]
-
Solvent: Sulfolane (Tetramethylene sulfone) or anhydrous DCM.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Solvation: Dissolve
in sulfolane. Note: Sulfolane is a polar aprotic solvent that stabilizes the nitronium ion but does not deactivate it like ethers would. -
Addition: Add the hindered substrate dropwise at 0°C.
-
Reaction: Allow to warm to room temperature. If the substrate is highly deactivated (e.g., poly-halogenated), heat to 80–100°C.
-
Quench: Pour onto crushed ice/sodium bicarbonate solution.
-
Workup: Extract with DCM. Wash with 5% urea solution to remove nitrogen oxides (the "red" impurity).
Scientist's Note: Never use nitromethane with high concentrations of nitronium salts and oxidizable substrates; it can form detonable mixtures [1].
Module 2: The "Wrong Isomer" Scenario (Regioselectivity)
Symptom: You need the nitro group ortho to a bulky group, but you are only getting the para product. Diagnosis: Steric hindrance is thermodynamically preventing the formation of the ortho-sigma complex.
The Solution: Ipso-Nitration (The Trojan Horse Strategy)
Instead of relying on C-H substitution, use a "dummy" group (Trimethylsilyl, -TMS) at the desired position. The nitro group will displace the silicon via ipso-substitution, driven by the strong affinity of fluoride or nitrate for silicon.
Mechanism Visualization: Ipso-Substitution Pathway
Caption: The beta-silicon effect stabilizes the carbocation intermediate at the specific carbon bearing the silicon, forcing nitration to occur exactly where the TMS group was placed.
Protocol: Mild Ipso-Nitration of Arylsilanes
Reference: Katayev et al. (2023) using N-Nitrosaccharin [2].[1][2]
-
Substrate: Prepare the aryl-TMS derivative (usually via lithiation/TMSCl quench).
-
Reagent: N-Nitrosaccharin (1.3 equiv) + Mg(OTf)₂ (20 mol%).
-
Solvent: Acetonitrile (MeCN).
-
Conditions: Heat to 85°C for 4–24 hours.
-
Advantage: This avoids strong acids entirely, preserving acid-sensitive functional groups (acetals, esters) that would survive on the hindered ring.
Module 3: The "Tar/Explosion" Scenario (Safety & Stability)
Symptom: Reaction turns black (oxidation), exotherms uncontrollably, or produces "red oil" (unstable isomers/oxides). Diagnosis: Heat accumulation in batch reactors causes thermal runaway.
The Solution: Flow Chemistry or Solid-Supported Reagents
Option A: Claycop (Green/Mild)
For moderately hindered substrates where acid sensitivity is the main concern.
-
Reagent: Copper(II) nitrate supported on Montmorillonite K-10 clay ("Claycop").
-
Why it works: The clay structure isolates the nitrate, preventing bulk oxidation.
-
Protocol: Stir Substrate + Claycop + Acetic Anhydride in
(or DCM) at r.t. [3].
Option B: Continuous Flow Nitration
For highly hindered substrates requiring fuming
Data Comparison: Batch vs. Flow
| Parameter | Batch Process (Flask) | Flow Process (Microreactor) |
| Heat Transfer | Poor (Hot spots lead to tar) | Excellent (Surface-area-to-volume ratio >1000) |
| Reaction Time | Hours (Slow addition required) | Seconds/Minutes (residence time) |
| Safety | High Risk (Large volume of energetic material) | Low Risk (Only ~1mL active at any time) |
| Yield (Hindered) | 45-60% (Mixed isomers/tar) | 85-95% (Clean conversion) |
Flow Setup Guide:
-
Stream A: Substrate in Sulfuric Acid.
-
Reactor: PFA tubing or Glass Microchip (cooled to 0°C or heated to 60°C depending on activation).
-
Quench: Stream flows directly into a flask of ice water.
Troubleshooting FAQ
Q: My product is an oil, but it should be a solid. It's also deep red.
A: The red color is likely dissolved
-
Fix: Dissolve the oil in DCM. Wash twice with 10% aqueous urea . Urea reacts specifically with nitrous acid/oxides to form
and , removing the red color. Recrystallize from ethanol/water.
Q: Can I nitrate 1,3,5-tri-tert-butylbenzene? A: Direct nitration is nearly impossible due to extreme steric shielding.
-
Fix: You must use the ipso-displacement method. Halogenate first (bromination is easier), then perform a lithium-halogen exchange, quench with TMSCl to get the silane, and finally ipso-nitrate using the
or N-Nitrosaccharin method described in Module 2.
Q: I don't have a glovebox for
-
Add Fuming
slowly to Acetic Anhydride at <0°C. -
Warning: This forms acetyl nitrate.[5] Do not heat above 60°C; it is explosive. This is less powerful than
but stronger than standard mixed acid.
Decision Logic for Reagent Selection
Caption: Logical workflow for selecting the correct nitration protocol based on steric and chemical stability constraints.
References
-
Organic Syntheses. (1973). Nitronium Tetrafluoroborate: Preparation and Application. Coll. Vol. 5, p.480.
-
Mosiagin, I., et al. (2023).[6] Catalytic Ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent. Angewandte Chemie Int. Ed.
-
Gigante, B., et al. (1995).[5] Mild and Selective Nitration by Claycop. Journal of Organic Chemistry, 60(11), 3445–3447.[5]
-
Olah, G. A., et al. (1961). Nitration of Aromatics with Nitronium Salts. Journal of the American Chemical Society, 83(22), 4571–4580.
-
Prakash, G. K. S., et al. (2004).[7] Ipso-Nitration of Arylboronic Acids. Organic Letters, 6(13), 2205–2207.
Sources
- 1. Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]
Technical Support Center: Degradation Pathways of Methyl 4-nitro-3-(piperidin-1-yl)benzoate
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the experimental investigation of Methyl 4-nitro-3-(piperidin-1-yl)benzoate's stability.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the stability and handling of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Q1: What are the most probable degradation pathways for Methyl 4-nitro-3-(piperidin-1-yl)benzoate based on its structure? A1: Based on its functional groups, two primary degradation pathways are anticipated:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-nitro-3-(piperidin-1-yl)benzoic acid. Esters are well-known to be labile to acid-base hydrolysis.[1][2] The process of converting a methyl ester back to its carboxylic acid via saponification (base-catalyzed hydrolysis) is a standard organic reaction.[3][4]
-
Reduction: The aromatic nitro group can be reduced to an amino group, forming Methyl 4-amino-3-(piperidin-1-yl)benzoate. This is a common transformation for nitroaromatic compounds and can be achieved with various reducing agents or under certain catalytic conditions.[5][6]
Q2: What is a forced degradation study and why is it essential for this compound? A2: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation) to accelerate its decomposition.[7] This is a cornerstone of pharmaceutical development for several reasons:
-
It helps to rapidly identify the likely degradation products that could form under long-term storage conditions.[7]
-
It provides insight into the intrinsic stability of the molecule and reveals its degradation pathways.[1]
-
Crucially, the samples generated are used to develop and validate a "stability-indicating" analytical method—a method proven to separate the intact drug from all its significant degradation products.[8]
Q3: Which analytical techniques are best suited for analyzing the degradation of this compound? A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradants and quantifying them. Nitroaromatic compounds generally have strong UV absorbance, making this a sensitive detection method.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products. It provides the molecular weight of each impurity, which is a critical piece of information for structure elucidation.[9] For more complex structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy would be employed on isolated degradants.
Section 2: Troubleshooting Guides
This section is formatted to address specific experimental challenges in a direct question-and-answer format.
Problem 1: My HPLC analysis shows multiple unexpected peaks after stressing my sample. How do I determine if they are actual degradants?
| Step | Action | Scientific Rationale (The "Why") |
| 1. Analyze a Control Sample | Inject a sample of Methyl 4-nitro-3-(piperidin-1-yl)benzoate that has not been subjected to stress but has been prepared and stored in the same matrix (e.g., dissolved in the mobile phase). | This helps differentiate between degradation products formed during the stress test and pre-existing impurities in your starting material. |
| 2. Inject a Blank | Inject a sample of the solvent/solution used for the stress test without the drug substance (e.g., the heated 0.1 M HCl solution). | This identifies any extraneous peaks originating from your reagents, solvents, or potential "bleed" from the HPLC column, ensuring you don't misidentify them as degradants. |
| 3. Perform a Mass Balance Calculation | Integrate the peak area of the parent compound and all new peaks. The sum of all peak areas (normalized by their UV response, if known) should remain relatively constant over the course of the degradation. | A significant drop in the total area suggests that some degradants may not be UV active at your chosen wavelength or may have precipitated out of the solution. This is a key part of validating your stability-indicating method. |
| 4. Employ LC-MS | Analyze the stressed sample using an LC-MS system. | This is the most direct way to investigate the new peaks. By obtaining the mass-to-charge ratio (m/z) for each peak, you can confirm if they correspond to the predicted hydrolysis product (loss of CH₂ group, net change of -14 Da) or the reduction product (loss of O₂ and gain of H₂, net change of -30 Da). |
Problem 2: I suspect hydrolysis is occurring, but the parent peak and the new degradant peak are poorly resolved in my reverse-phase HPLC method.
| Step | Action | Scientific Rationale (The "Why") |
| 1. Adjust Mobile Phase pH | Modify the pH of the aqueous portion of your mobile phase. Try a pH of ~2.5-3.0 (well below the pKa of the predicted carboxylic acid degradant) and compare it to a run at a more neutral pH. | The predicted hydrolysis product is a carboxylic acid. At low pH, it will be in its neutral (protonated) form, making it less polar and increasing its retention time on a C18 column. The parent ester's retention time will be less affected by pH. This differential shift in retention is a powerful tool for achieving separation. |
| 2. Modify the Organic Solvent Gradient | If using an isocratic method, switch to a gradient. If already using a gradient, make it shallower (i.e., increase the percentage of the organic solvent more slowly). | A shallower gradient increases the time compounds spend interacting with the stationary phase, providing more opportunity for separation between closely eluting peaks. |
| 3. Change the Stationary Phase | If pH and gradient optimization fail, try a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded column. | Standard C18 columns separate primarily based on hydrophobicity. Phenyl columns offer alternative pi-pi interactions, which can differentiate between the aromatic systems of the parent and degradant. Polar-embedded columns can provide different selectivity for compounds with polar functional groups. |
Section 3: Experimental Protocol: Forced Degradation Study
This protocol provides a comprehensive framework for investigating the stability of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Objective: To generate potential degradation products and establish the intrinsic stability profile of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Materials:
-
Methyl 4-nitro-3-(piperidin-1-yl)benzoate
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
L-Ascorbic Acid (for quenching oxidation)
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition below, prepare a sample and a corresponding blank (reagents without the compound). Aim for 5-20% degradation.[10] This may require adjusting time or temperature after initial trials.
-
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis. Esters are often highly susceptible to base hydrolysis.[10]
-
Oxidation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Analyze directly or after quenching with a small amount of ascorbic acid solution.
-
Thermal Stress: Store the solid compound in an oven at 70 °C for 48 hours. Also, expose a solution of the compound to the same heat.
-
Photolytic Stress: Expose a solution of the compound (in a quartz vial) to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Sample Analysis:
-
Dilute all stressed and control samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC-UV method. An initial method could be:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm or a more specific maximum wavelength (λmax).
-
-
Analyze key samples by LC-MS to obtain mass information for new peaks.
-
Section 4: Visualizations and Data
Predicted Degradation Pathways Diagram
Caption: Predicted primary degradation pathways for Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Forced Degradation Experimental Workflow
Caption: A typical workflow for conducting a forced degradation study.
Data Summary Table
This table should be used to summarize your experimental findings.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Parent Remaining | Major Degradant Peak (Retention Time) | Proposed Identity |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 h | e.g., 85% | e.g., 4.5 min | Hydrolysis Product |
| 0.1 M NaOH, RT | 2 h | e.g., 15% | e.g., 4.5 min | Hydrolysis Product |
| 3% H₂O₂, RT | 24 h | e.g., 98% | N/A | Stable |
| Thermal (Solid), 70°C | 48 h | e.g., 99% | N/A | Stable |
| Photolytic (Solution) | 24 h | e.g., 92% | e.g., 7.1 min | Unknown Photodegradant |
References
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.[Link]
-
Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.[Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org.[Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.[Link]
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications.[Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.[Link]
-
Reduction of 4-nitrobenzoic acid. Sciencemadness.org.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Veeprho.[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Broughton.[Link]
-
Analytical Methods for the determination of trace level genotoxic impurities in drug substances. The Royal Society of Chemistry.[Link]
-
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. SpringerLink.[Link]
-
m-NITROBENZOIC ACID. Organic Syntheses.[Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo. YouTube.[Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stabilizing Methyl 4-nitro-3-(piperidin-1-yl)benzoate for Storage
Welcome to the technical support guide for Methyl 4-nitro-3-(piperidin-1-yl)benzoate. This document is designed for researchers, medicinal chemists, and drug development professionals who handle and store this compound. Our goal is to provide you with a comprehensive understanding of its stability profile, enabling you to ensure the integrity of your materials and the reproducibility of your experiments. We will move from frequently asked questions to in-depth troubleshooting guides and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the storage and stability of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Q1: What are the optimal storage conditions for solid Methyl 4-nitro-3-(piperidin-1-yl)benzoate?
For maximum long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Controlled room temperature or refrigerated (2-8°C). A safety data sheet for a similar compound indicates chemical stability under standard ambient conditions, but lower temperatures typically slow degradation kinetics.
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen). The piperidine moiety can be susceptible to oxidation.
-
Light: Protected from light. The nitroaromatic group makes the compound susceptible to photolytic degradation[1]. Use amber glass vials or store containers in the dark.
-
Container: In a tightly sealed, airtight container to prevent moisture ingress, which could facilitate hydrolysis of the ester group.
Q2: My solid compound has changed color from a pale yellow to a darker yellow/brown. What does this indicate?
A change in color is a primary visual indicator of degradation. For nitroaromatic compounds, this often suggests photolytic or oxidative decomposition. Aromatic nitro compounds are known to undergo photoreduction, which can lead to colored byproducts. It is crucial to re-analyze the material's purity via HPLC or LC-MS before use.
Q3: What makes this specific molecule susceptible to degradation?
The structure of Methyl 4-nitro-3-(piperidin-1-yl)benzoate contains three key functional groups that are recognized as potential sites for instability:
-
Nitroaromatic System: The nitro group is a strong electron-withdrawing group that activates the aromatic ring. This system is known to be sensitive to light, which can induce photoreduction to nitroso, hydroxylamino, or amino derivatives[1].
-
Methyl Ester: Ester functional groups are susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid (4-nitro-3-(piperidin-1-yl)benzoic acid) and methanol. This process can be catalyzed by trace amounts of acid or base, or even by residual moisture during long-term storage.
-
Piperidine Ring (Tertiary Amine): The nitrogen atom on the piperidine ring is a nucleophilic center and is susceptible to oxidation. Exposure to atmospheric oxygen or trace peroxide contaminants can lead to the formation of an N-oxide.
Q4: How can I be certain my stored compound is still pure enough for my experiments?
Visual inspection is not sufficient. The definitive way to ensure purity is through analytical chemistry. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard. Before a critical experiment, you should run a purity check and compare the chromatogram to a reference standard or the initial batch data. The appearance of new peaks or a decrease in the main peak's area percentage signifies degradation[2].
Part 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to identifying and resolving specific degradation problems encountered during storage and handling.
Issue 1: Inconsistent Potency or Activity in Biological Assays
-
Symptom: You observe a gradual or sudden drop-off in the compound's expected biological effect, leading to non-reproducible data.
-
Probable Cause: The parent compound has degraded, reducing its effective concentration. The resulting degradants may be inactive, have a different activity, or even interfere with the assay.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent biological activity.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: Your purity analysis shows one or more new peaks that were not present in the initial analysis of the batch.
-
Probable Cause: Chemical degradation has occurred. The identity of the new peak(s) depends on the degradation pathway.
-
Identification Strategy: Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the new peaks and infer their structure. The table below summarizes the most likely degradation products.
| Degradation Pathway | Potential Product | Mass Change (from Parent) | Causative Stress Condition |
| Hydrolysis | 4-nitro-3-(piperidin-1-yl)benzoic acid | -14.01565 Da (-CH₂) | Moisture, Acid/Base contamination |
| Oxidation | Methyl 4-nitro-3-(1-oxido-piperidin-1-yl)benzoate | +15.99491 Da (+O) | Air (O₂), Peroxides |
| Photoreduction | Methyl 4-amino-3-(piperidin-1-yl)benzoate | -30.01056 Da (-O₂ + 2H) | Light (especially UV) |
Part 3: Key Methodologies and Protocols
This section provides detailed, step-by-step procedures for the proper storage and analysis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot: Upon receipt, if the quantity is large, divide the solid material into smaller, single-use aliquots in separate vials. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Select Vials: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.
-
Inert Atmosphere: Place the open, aliquoted vials into a desiccator or glove box. Evacuate and backfill with a dry, inert gas (Argon or Nitrogen) three times.
-
Seal: Tightly cap the vials while under the inert atmosphere.
-
Label: Label each vial clearly with the compound name, batch number, concentration (if in solution), and the date of storage.
-
Store: Place the sealed vials in a dark, refrigerated environment (2-8°C). Log the storage location and details in your laboratory notebook.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] This protocol outlines the conditions to be tested. A 1 mg/mL stock solution in acetonitrile is typically used as the starting material.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light[1].
-
Thermal Degradation: Store the solid compound in a vial at 70°C for 48 hours. Also, store a solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Example Stability-Indicating HPLC-UV Method
This method is a starting point and should be validated for your specific system. The goal is to achieve baseline separation between the parent compound and all process impurities and degradation products.
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 320 nm (or DAD scan 200-400 nm). Nitroaromatic compounds typically have strong UV absorbance.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50).
Part 4: Understanding the Degradation Pathways
A deeper understanding of the potential chemical transformations of Methyl 4-nitro-3-(piperidin-1-yl)benzoate allows for proactive stabilization strategies. The diagram below illustrates the primary degradation pathways based on the molecule's functional groups.
These pathways are not mutually exclusive; under suboptimal storage conditions, a mixture of these degradants can form. By controlling the storage environment—specifically moisture, oxygen, and light—you can significantly inhibit these degradation processes and ensure the long-term integrity of your valuable research compound.
References
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Aldrich. (2024, March 7).
- MedCrave online. (2016, December 14).
- EPA.
- University of Tennessee, Knoxville. Time-Sensitive Chemicals | Environmental Health & Safety.
- SciSpace. (2016, December 14).
- International Journal of Innovative Science and Research Technology.
- ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
- Santa Cruz Biotechnology. 3-Nitrophenol.
- PMC - NIH.
- Szabo-Scandic.
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Welcome to the technical support center for the scale-up synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale this synthesis from the lab bench to pilot plant production.
I. Reaction Overview & Mechanism
The synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable starting material, such as Methyl 3-fluoro-4-nitrobenzoate or Methyl 3-chloro-4-nitrobenzoate, is reacted with piperidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by piperidine, leading to the displacement of the halogen leaving group.
Reaction Scheme:
Caption: Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate via SNAr.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
Q1: Which starting material is preferred for scale-up: Methyl 3-fluoro-4-nitrobenzoate or Methyl 3-chloro-4-nitrobenzoate?
A1: For scale-up operations, Methyl 3-fluoro-4-nitrobenzoate is often the preferred starting material. The high electronegativity of the fluorine atom makes it a superior leaving group in nucleophilic aromatic substitution reactions compared to chlorine.[1] This enhanced reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, which are advantageous for large-scale production in terms of energy consumption and reactor throughput.
Q2: What are the recommended solvents and bases for this reaction at scale?
A2: The choice of solvent and base is critical for reaction efficiency and scalability.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Dimethylformamide (DMF) | Toluene is a good choice for its ability to azeotropically remove water, which can be beneficial if using a hydrated base. DMF is a polar aprotic solvent that can accelerate SNAr reactions. However, its high boiling point can make removal challenging. |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃) | Anhydrous potassium carbonate is a cost-effective and easily handled inorganic base.[2] Triethylamine is a common organic base that can also act as a scavenger for the hydrogen halide byproduct. |
Q3: How can I effectively monitor the progress of the reaction during a large-scale run?
A3: For real-time reaction monitoring on a larger scale, High-Performance Liquid Chromatography (HPLC) is the preferred method over Thin-Layer Chromatography (TLC). HPLC provides quantitative data on the consumption of starting materials and the formation of the product. A typical method would involve periodically taking an aliquot from the reactor, quenching it, and analyzing it by reverse-phase HPLC.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
-
Handling of Raw Materials: Both the starting materials and piperidine have associated hazards. Ensure you consult the Safety Data Sheets (SDS) for each chemical.[3][4][5][6] Piperidine is a flammable and corrosive liquid.
-
Exothermic Reaction: The nucleophilic aromatic substitution can be exothermic. On a large scale, efficient heat management is crucial to prevent a runaway reaction. This involves using a jacketed reactor with a reliable heating/cooling system and a controlled rate of addition for the reagents.[2]
-
Pressure Build-up: If the reaction is run in a sealed vessel, the formation of gaseous byproducts or an increase in temperature can lead to a dangerous pressure build-up. Ensure the reactor is properly vented.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or Stalled Reaction Conversion | 1. Insufficient temperature. 2. Ineffective base. 3. Poor mixing. 4. Deactivated starting material. | 1. Gradually increase the reaction temperature, monitoring for any changes in the reaction rate via HPLC. 2. Ensure the base is anhydrous and of high purity. If using K₂CO₃, ensure it is finely powdered for better dispersion. 3. Increase the stirring rate to improve mass transfer. 4. Verify the purity of the starting material and piperidine. |
| Formation of Significant Impurities | 1. Overheating, leading to side reactions. 2. Presence of water in the reaction. 3. Impure starting materials. | 1. Reduce the reaction temperature. Consider a slower addition of the limiting reagent to better control the exotherm. 2. Use anhydrous solvents and reagents. If water is unavoidable, consider using a Dean-Stark trap if using a solvent like toluene. 3. Analyze all starting materials for purity before use. |
| Difficult Product Isolation/Purification | 1. Product is an oil and difficult to crystallize. 2. Emulsion formation during aqueous workup. | 1. If direct crystallization is challenging, consider purification by column chromatography on a larger scale or vacuum distillation.[2] 2. To break emulsions, add a saturated brine solution during the workup. In some cases, filtering the biphasic mixture through a pad of celite can be effective. |
| Product Discoloration | 1. Air oxidation. 2. Thermal decomposition. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive temperatures during the reaction and purification steps. |
Troubleshooting Logic Flow:
Caption: Troubleshooting workflow for low reaction yield.
IV. Experimental Protocol: Scale-Up Synthesis
This protocol outlines a general procedure for the synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate on a 100 g scale. Note: This is a representative protocol and may require optimization based on your specific equipment and conditions.
Materials and Equipment:
-
Jacketed glass reactor (2 L) with overhead stirrer, temperature probe, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
Methyl 3-fluoro-4-nitrobenzoate (100 g, 0.50 mol)
-
Piperidine (51.1 g, 0.60 mol, 1.2 equiv.)
-
Anhydrous Potassium Carbonate (103.6 g, 0.75 mol, 1.5 equiv.)
-
Toluene, anhydrous (1 L)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Charge the 2 L jacketed reactor with Methyl 3-fluoro-4-nitrobenzoate (100 g) and anhydrous toluene (1 L). Begin stirring.
-
Reagent Addition: Add anhydrous potassium carbonate (103.6 g) to the stirred solution. Subsequently, add piperidine (51.1 g) dropwise over 30-60 minutes at ambient temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with toluene.
-
Extraction: Combine the organic filtrates and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield the final product.
Process Flow Diagram:
Caption: Key steps in the scale-up synthesis process.
V. References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]
Sources
Validation & Comparative
Purity Analysis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate: A Comparative Methodological Guide
Executive Summary & Strategic Context
Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a critical intermediate in the synthesis of nitrogen-heterocycle-based pharmaceuticals, particularly kinase inhibitors targeting pathways such as Aurora A (e.g., Alisertib analogs). Its structural integrity—specifically the stability of the methyl ester and the regiochemistry of the piperidine substitution—is paramount for downstream efficacy.
This guide moves beyond standard "Certificate of Analysis" parameters to provide a comparative analysis of purity determination methodologies . We evaluate the performance of High-Performance Liquid Chromatography (HPLC) versus Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why a multi-modal approach is required to detect the specific impurity profile generated by Nucleophilic Aromatic Substitution (S_NAr) syntheses.
Synthetic Context & Impurity Fate Mapping
To design an effective purity analysis, one must first understand the genesis of impurities. The synthesis typically involves the S_NAr reaction of Methyl 3-fluoro-4-nitrobenzoate with piperidine .
Critical Impurity Profile
-
Unreacted Starting Material: Methyl 3-fluoro-4-nitrobenzoate (Competes in subsequent reduction steps).
-
Hydrolysis Byproduct: 4-nitro-3-(piperidin-1-yl)benzoic acid (Result of moisture/base sensitivity of the ester).
-
Residual Reagent: Piperidine (Non-chromophoric, often missed by UV detection).
-
Regioisomers: Methyl 4-nitro-2-(piperidin-1-yl)benzoate (Rare, but possible if starting material is impure).
Visualization: Impurity Fate & Detection Logic
Caption: Figure 1. Impurity fate mapping showing the "blind spot" of HPLC-UV regarding non-chromophoric residual piperidine, necessitating qNMR or GC orthogonal testing.
Comparative Analysis of Methodologies
We compared the performance of three analytical approaches to determine the "True Purity" of a synthesized batch.
Method A: HPLC-UV (The Stability-Indicating Standard)
-
Principle: Separation based on polarity (C18 column) with detection at 254 nm.
-
Strengths: Excellent for quantifying the ratio of Product to Hydrolysis Impurity (Acid) and Starting Material (Fluorobenzoate). High sensitivity (LOD < 0.05%).
-
Weaknesses: Cannot detect residual piperidine (lacks UV absorption >210 nm). Requires a reference standard for absolute weight-% assay.
Method B: 1H-qNMR (The Absolute Quantifier)
-
Principle: Molar ratio determination using an Internal Standard (e.g., 1,3,5-Trimethoxybenzene).
-
Strengths: Absolute purity determination without a product-specific reference standard. Detects and quantifies residual solvents (Piperidine, DMF, Ethyl Acetate) simultaneously.
-
Weaknesses: Lower sensitivity (LOD ~0.1-0.5%). Requires long relaxation delays (d1) for accuracy.
Method C: GC-MS (The Volatile Specialist)
-
Principle: Gas chromatography separation.
-
Strengths: Gold standard for residual piperidine quantification.
-
Weaknesses: The nitro-benzoate moiety is thermally labile; risk of on-column degradation confounding the purity profile.
Performance Data Summary
| Feature | HPLC-UV (254 nm) | 1H-qNMR | GC-MS |
| Purity Metric | Area % (Relative) | Weight % (Absolute) | Area % (Volatiles) |
| Hydrolysis Detection | Superior (Distinct shift) | Good (Distinct shift) | Poor (Derivatization needed) |
| Piperidine Detection | Fail (No response) | Excellent (Multiplets at 1.6/2.9 ppm) | Excellent |
| Thermal Stability | High (Ambient/40°C) | High (Ambient) | Low (Degradation risk) |
| Time per Run | 15-30 mins | 10-15 mins | 20-40 mins |
Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
This method is validated to separate the methyl ester from its acid hydrolysis product.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10% → 90% B (Linear Ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 210 nm (secondary).
-
Sample Prep: Dissolve 5 mg in 10 mL Acetonitrile (0.5 mg/mL).
Protocol B: Absolute Purity by 1H-qNMR
This protocol ensures full relaxation of nuclei for accurate integration.
-
Instrument: Bruker Avance III HD 400 MHz.
-
Solvent: DMSO-d6 (Provides good solubility for nitro-aromatics).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
-
Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): 30 seconds (Critical: Nitro groups increase T1 relaxation times; insufficient d1 leads to underestimation of the aromatic signals).
-
Scans (ns): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight.[2][3][4]
Analytical Workflow Visualization
The following decision tree guides the analyst on which method to prioritize based on the synthesis stage.
Caption: Figure 2. Integrated analytical workflow. qNMR is prioritized for crude analysis to detect solvents, while HPLC is used for final product release to ensure absence of hydrolysis products.
References
-
Sigma-Aldrich. Methyl 4-nitro-3-(piperidin-1-yl)benzoate Product Information & CAS 1272756-51-0. Retrieved from (Verified via search result 1.1).
-
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from (Verified via search result 1.2).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methylpiperidin-3-yl 4-nitrobenzoate (Isomer Comparison). Retrieved from (Verified via search result 1.7).
-
Almac Group. QNMR – a modern alternative to HPLC for Pharmaceutical Intermediates. Retrieved from (Verified via search result 1.6).
-
Royal Society of Chemistry. Analytical Methods for Nitroaromatic Impurities. Retrieved from (Verified via search result 1.16).
Sources
Comparative Analysis Guide: HPLC vs. GC-MS for Methyl 4-nitro-3-(piperidin-1-yl)benzoate
[1]
Executive Summary & Physicochemical Profile[1][2][3]
The Verdict:
-
HPLC-UV/MS is the primary method for quantitative quality control (QC) and process monitoring. It offers superior robustness for the basic piperidine moiety without thermal degradation risks.
-
GC-MS is the secondary method for structural elucidation and impurity profiling . While powerful for identification, the basicity of the piperidine ring requires deactivated liners to prevent peak tailing, and the high boiling point necessitates rigorous thermal management.
Analyte Profile: Methyl 4-nitro-3-(piperidin-1-yl)benzoate[1]
-
Molecular Formula:
-
Molecular Weight: 264.28 g/mol
-
Key Functional Groups:
Method A: HPLC-UV/MS (The Robust Quantitative Standard)[1]
Expert Insight: The primary challenge in HPLC analysis of this molecule is the tertiary amine. On standard silica C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing. We must use either low pH (ion suppression) or high pH (neutralization) strategies.
Recommended Protocol: "The Acidic Shield" Approach
This protocol uses a low pH mobile phase to fully protonate the piperidine nitrogen, ensuring it exists as a cation, while using a high-strength stationary phase to prevent silanol interactions.
-
Column: C18 with steric protection or hybrid particles (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro/Benzoate absorption max) and 210 nm (Piperidine backbone).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10% → 90% B (Linear ramp)
-
15–20 min: 90% B (Wash)
-
Critical Success Factors (Self-Validating System)
-
Tailing Factor Check: The piperidine group is your "canary in the coal mine." If Tailing Factor (
) > 1.5, your column silanols are active. Switch to a "base-deactivated" column or increase buffer ionic strength (add 10mM Ammonium Formate). -
Carryover: The basic amine can stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Method B: GC-MS (The Structural Investigator)[1]
Expert Insight: GC-MS is viable but requires "inert flow path" technology. The nitro group can degrade to a nitroso derivative if the inlet is dirty or too hot. The piperidine ring yields a highly specific fragmentation pattern useful for confirming regio-chemistry (3- vs 4-substitution).
Recommended Protocol: "Inert High-Temp" Method[1]
-
Inlet: Split/Splitless at 250°C. CRITICAL: Use an Ultra-Inert liner with glass wool (deactivated) to trap non-volatiles without adsorbing the amine.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms UI or DB-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program:
-
Initial: 80°C (hold 1 min) to remove solvent.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C.
Mass Spectral Interpretation (The "Fingerprint")
In the EI spectrum, look for these diagnostic ions to validate the structure:
-
Molecular Ion (
): m/z 264 (distinct, usually 20–40% abundance). -
Base Peak (
): m/z 84 . This is the characteristic piperidinyl cation ( ), formed by alpha-cleavage next to the aromatic ring. If this is missing, you do not have the piperidine moiety intact. -
Loss of Nitro/Methoxy: Fragments at [M-31] (loss of -OCH3) and [M-46] (loss of -NO2).
Comparative Data Summary
| Feature | HPLC-UV/MS | GC-MS (EI) |
| Primary Use | Routine Purity, Assay, Stability | Impurity ID, Regio-isomer confirmation |
| Sensitivity (LOD) | High (ng/mL range with UV) | Very High (pg range in SIM mode) |
| Linearity | Excellent ( | Good ( |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Dry solvents preferred) |
| Risks | Buffer precipitation in MS | Thermal degradation of nitro group; Amine adsorption |
| Throughput | 15–20 min/sample | 20–30 min/sample (needs cool down) |
Visualizations & Decision Logic
Figure 1: Analytical Decision Matrix
Caption: Logical workflow for selecting the optimal analytical technique based on the specific data requirement (Quantification vs. Identification).
Figure 2: Mass Spectral Fragmentation Pathway (GC-MS)
Caption: Mechanistic origin of the diagnostic m/z 84 base peak characteristic of piperidinyl-benzoates.
[1]
References
-
Agilent Technologies. (2015). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate Product Specification & Safety Data. Retrieved from
-
U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Update IIIB. Retrieved from
-
RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from
-
Journal of Analytical Toxicology. (1993). Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS. (Context on basic amine analysis). Retrieved from
Structural Dynamics and Synthetic Utility: A Comparative Analysis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate
[1]
Executive Summary
In the landscape of intermediate scaffolds for kinase inhibitors and anti-infectives, Methyl 4-nitro-3-(piperidin-1-yl)benzoate (hereafter referred to as M-4N-3P ) represents a critical balance between steric bulk and electronic modulation.[1] Unlike simple nitrobenzoates, M-4N-3P incorporates a saturated heterocycle (piperidine) ortho to the nitro group.[1] This specific architecture induces Steric Inhibition of Resonance (SIR) , a phenomenon that fundamentally alters the molecule's reactivity profile, solubility, and downstream utility compared to its morpholine or acyclic analogs.
This guide provides a structural and performance comparison of M-4N-3P against three primary alternatives:
Structural Architecture & Mechanistic Logic[1]
The performance of M-4N-3P is dictated by the "Ortho Effect."[2] In standard nitrobenzenes, the nitro group is coplanar with the aromatic ring to maximize
The Steric-Electronic Feedback Loop
This twisting has two major consequences for the researcher:
-
Electronic Decoupling: The nitro group becomes a weaker resonance acceptor, making the ring slightly more electron-rich than expected.
-
Solubility Shift: The piperidine ring adds significant lipophilicity (
), facilitating cell permeability in early-stage drug discovery, whereas the morpholine analog remains more water-soluble.[1]
Visualization of Structural Logic
The following diagram illustrates the causal relationship between the steric bulk of the substituent and the resulting chemical reactivity.
Caption: Causal flow of the "Ortho Effect" where steric bulk drives structural deformation, ultimately dictating the chemical reactivity profile.[3]
Comparative Physicochemical Profile
The choice between M-4N-3P and its analogs is rarely arbitrary; it is a decision based on solubility requirements and synthetic efficiency .[1]
| Feature | M-4N-3P (Target) | Morpholine Analog | Methyl 4-nitrobenzoate |
| Structure | Piperidine at C3 | Morpholine at C3 | H at C3 |
| Electronic Character | Moderate Donor (Inductive) | Weak Donor (Inductive -O-) | Strong Acceptor (Nitro only) |
| Calc.[1] LogP (Lipophilicity) | ~2.8 - 3.1 (High) | ~1.9 - 2.2 (Moderate) | ~2.0 |
| Solubility (Organic) | Excellent (DCM, EtOAc) | Good (DCM), Mod.[1] (MeOH) | Good |
| Nucleophilicity (Precursor) | High (Piperidine pKa ~11) | Moderate (Morpholine pKa ~8) | N/A |
| Primary Application | Lipophilic Scaffold / CNS Drugs | Polar Scaffold / Solubility Fix | Generic Intermediate |
Key Insight: If your final drug candidate suffers from poor membrane permeability, selecting the Piperidine (M-4N-3P) scaffold early in the synthesis is superior to the Morpholine analog. However, if aqueous solubility is the bottleneck, the Morpholine analog is the preferred isostere [1, 5].
Experimental Performance: Synthesis & Validation
The most robust method to synthesize M-4N-3P is via Nucleophilic Aromatic Substitution (SNAr) .[1] This protocol is self-validating: the color change (from pale yellow to deep orange/red) and the precipitation of the fluoride salt serve as visual indicators of progress.
Synthesis Protocol (SNAr)
Objective: Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate from Methyl 3-fluoro-4-nitrobenzoate.
Reagents:
-
Methyl 3-fluoro-4-nitrobenzoate (1.0 equiv)[1]
-
Piperidine (1.2 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (ACN) or DMF (Solvent)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 3-fluoro-4-nitrobenzoate in ACN (0.5 M concentration). Ensure the starting material is fully solubilized.
-
Base Addition: Add anhydrous
.[1] The suspension ensures the scavenging of the generated HF. -
Nucleophile Addition: Add Piperidine dropwise at
to control the exotherm.-
Note: Piperidine is a stronger nucleophile than morpholine; this reaction proceeds faster than the morpholine analog synthesis [1].
-
-
Reaction: Warm to Room Temperature (RT) or mild heat (
) for 2-4 hours.-
Validation: Monitor by TLC (EtOAc/Hexane 3:7).[1] The product will have a lower
than the fluoro-starting material but higher than the amino-analog.
-
-
Workup: Dilute with water. The product, being lipophilic (M-4N-3P), will often precipitate or can be extracted efficiently into Dichloromethane (DCM).[1]
-
Yield Expectation: 85-95% (High efficiency due to the strong activation by the para-nitro group).[1]
Reaction Pathway Visualization[1]
Caption: SNAr mechanism pathway. The reaction is driven by the electron-withdrawing nitro group activating the C3-fluorine bond.
Downstream Utility & Stability
Reduction Potential
A critical performance metric for M-4N-3P is its behavior during reduction to the aniline (Methyl 3-(piperidin-1-yl)-4-aminobenzoate).[1]
-
Observation: The steric twist discussed in Section 2.1 makes the nitro group easier to reduce catalytically (
, Pd/C) compared to planar nitrobenzoates because the resonance stabilization is disrupted. -
Caution: Chemical reduction (e.g., Fe/AcOH) must be monitored carefully, as the steric bulk of the piperidine ring can hinder the approach of bulky reducing agents [3].
Stability
-
Hydrolysis: The methyl ester at position 1 is stable under the mild basic conditions of the SNAr reaction but will hydrolyze to the acid if exposed to strong aqueous base (NaOH) at high temperatures.
-
Shelf-Life: M-4N-3P is generally stable as a solid at room temperature, unlike its aldehyde analogs which are prone to oxidation.[1]
References
-
Kinetics of Nucleophilic Aromatic Substitution. Journal of the Chemical Society, Perkin Transactions 2. Analysis of piperidine vs. morpholine reactivity rates in SNAr reactions.
-
Ortho Effect and Steric Inhibition of Resonance. Wikipedia / General Chemical Principles. Detailed explanation of how ortho-substituents twist nitro groups out of plane.
-
Synthesis of Piperidinyl-Benzoates via SNAr. National Institutes of Health (PMC). Protocol for similar piperidinyl-nitrobenzoate synthesis and structural analysis.
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Comparative data on the nucleophilicity of piperidine vs. morpholine.[4][5]
-
Lipophilicity and Solubility of Nitrobenzoate Derivatives. Frontiers in Chemistry. Discussion on LogP and solubility shifts in nitro-substituted aromatics.
High-Purity Assay of Methyl 4-nitro-3-(piperidin-1-yl)benzoate: qNMR vs. Chromatographic Standards
Executive Summary
Context: Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) is a critical intermediate in the synthesis of small-molecule kinase inhibitors and benzodiazepine derivatives. Its purity directly impacts the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).[1] The Challenge: Traditional HPLC-UV assays rely on "relative" quantification, requiring a certified reference standard of the analyte itself. In early-stage development, such standards are often unavailable or of unverified purity, leading to "circular validation" errors. The Solution: Quantitative NMR (qNMR) offers an absolute primary method of measurement.[1][2] By utilizing the principle of molar proportionality, qNMR determines the mass fraction purity of the analyte relative to a NIST-traceable internal standard (IS), eliminating the need for a compound-specific reference standard.
This guide compares the qNMR assay protocol against standard HPLC methodologies, demonstrating why qNMR is the superior choice for primary reference standard characterization.[2]
Technical Comparison: qNMR vs. HPLC-UV
The following table contrasts the performance metrics of the qNMR assay ("The Product") against the industry-standard HPLC-UV method.
| Feature | qNMR Assay (The Solution) | HPLC-UV (The Alternative) |
| Metrological Basis | Primary Ratio Method: Signal intensity | Secondary Method: Signal area |
| Reference Standard | Universal: Uses a generic IS (e.g., Maleic Acid) traceable to NIST/SI. | Specific: Requires a high-purity standard of Methyl 4-nitro-3-(piperidin-1-yl)benzoate. |
| Response Factor | Uniform: All protons respond equally (given | Variable: Impurities with different UV chromophores may be over/under-estimated. |
| Structure Elucidation | Simultaneous: Confirms structure and purity in one experiment. | None: Retention time only; requires separate MS/NMR for ID. |
| Precision (RSD) | < 1.0% (Optimized); typically 0.5–0.8%. | < 0.5% (High precision, but potentially low accuracy if standard is biased). |
| Development Time | Rapid (< 4 hours): Minimal method development required. | Slow (Days/Weeks): Requires column screening, gradient optimization, and linearity studies. |
Strategic Workflow: The qNMR System
The qNMR workflow is designed to minimize gravimetric errors and maximize signal-to-noise ratios.
Figure 1: The qNMR analytical workflow. Critical control points include metrological weighing and the relaxation delay (d1) during acquisition.[3]
Experimental Protocol
Reagents & Equipment[4][5][6][7]
-
Analyte: Methyl 4-nitro-3-(piperidin-1-yl)benzoate.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), >99.9% purity.
-
Rationale: Maleic acid provides a sharp singlet at
6.05 ppm (in DMSO- ), a "silent region" free from the analyte's aromatic ( 7.5-8.5) and aliphatic ( 1.5-4.0) signals.
-
-
Solvent: DMSO-
(99.9 atom% D).-
Rationale: Excellent solubility for nitro-benzoates; prevents aggregation common in
.
-
-
Instrument: 400 MHz NMR (or higher) with a probe temperature of 298 K.
Sample Preparation (Gravimetric)
-
Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approximately 15 mg of the Analyte (
) and 5 mg of the Internal Standard ( ) directly into the same HPLC vial or NMR tube.-
Note: Target a 1:1 to 3:1 molar ratio of Analyte:IS for optimal dynamic range.
-
-
Dissolution: Add 0.6 mL - 0.75 mL of DMSO-
. Cap and vortex until fully dissolved. Ensure no solid adheres to the cap or walls.
NMR Acquisition Parameters
To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay is critical.
-
Pulse Sequence: zg (Bruker) or pulse (Varian/Agilent) - Standard 1H pulse.
-
Pulse Angle: 90° (Determined accurately for the sample).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (d1):
of the longest relaxing signal (typically the IS or analyte aromatic protons).-
Recommendation: Set d1 = 30 to 60 seconds . (Maleic acid
in DMSO is ~5-8s).
-
-
Number of Scans (ns): 16 or 32 (Sufficient for S/N > 250:1).
-
Acquisition Time (aq):
seconds (to prevent truncation artifacts).
Signal Selection & Processing
-
Phasing: Perform careful manual phasing (zero and first order).
-
Baseline: Apply polynomial baseline correction (e.g., abs n in TopSpin) over the integration regions.
-
Integration: Integrate the following signals:
-
Internal Standard (IS): Maleic Acid singlet at
6.05 ppm (2H). -
Analyte Target (S): Methyl ester singlet at
3.85 - 3.90 ppm (3H). -
Alternative Target: If solvent suppression is used or overlap occurs, use the aromatic doublet at
~7.6 - 7.8 ppm (check coupling).
-
Data Analysis & Calculation
The mass fraction purity (
Where:
- : Integrated signal area.[1][3]
- : Number of protons (IS = 2, Analyte Methyl = 3).
- : Molecular Weight (Analyte = 264.28 g/mol , Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Purity (as a decimal, e.g., 0.999).
Chemical Structure & Resonance Logic
Figure 2: Resonance assignment logic. The methyl ester singlet is selected as the quantitative target due to its isolation from the complex piperidine multiplets and potential aromatic overlap.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
United States Pharmacopeia (USP). General Chapter <761> "Nuclear Magnetic Resonance Spectroscopy."[3] Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
Sigma-Aldrich (Merck). "TraceCERT® - Certified Reference Materials for qNMR." Link
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
"cross-validation of analytical methods for Methyl 4-nitro-3-(piperidin-1-yl)benzoate"
A Comparative Technical Guide for Pharmaceutical Intermediates
Executive Summary
Methyl 4-nitro-3-(piperidin-1-yl)benzoate is a critical synthetic intermediate, often implicated in the manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs).[1] Its structural integrity—specifically the regiochemistry of the piperidine substitution relative to the nitro group—is paramount for downstream yield and safety.
This guide provides a rigorous cross-validation framework comparing the Optimized RP-HPLC-UV Method (the "Product" for routine QC) against LC-MS/MS (the "Alternative" for structural confirmation and trace analysis). While HPLC-UV offers the robustness required for manufacturing environments, this guide demonstrates why cross-validation with orthogonal mass spectrometry is non-negotiable for validating specificity against regioisomers.
Part 1: Strategic Context & Method Landscape
In the nucleophilic aromatic substitution (SNAr) of fluoro-nitrobenzoates, regioselectivity is often governed by the directing effects of the ester and nitro groups. The target analyte, Methyl 4-nitro-3-(piperidin-1-yl)benzoate , must be distinguished from its potential regioisomer, Methyl 3-nitro-4-(piperidin-1-yl)benzoate .
-
The Challenge: Both isomers have identical molecular weights (
) and similar UV absorption profiles. -
The Solution: A cross-validated approach where LC-MS/MS confirms the peak identity during method development, allowing the cost-effective HPLC-UV method to be deployed for routine batch release.
Comparative Matrix: HPLC-UV vs. LC-MS/MS
| Feature | Method A: RP-HPLC-UV (Recommended for QC) | Method B: LC-MS/MS (Validator) |
| Primary Utility | Routine Assay, Purity Testing (>98% range) | Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening |
| Specificity | High (Retention time dependent) | Ultra-High (Mass + Fragmentation pattern) |
| Sensitivity (LOD) | ||
| Cost Per Run | Low ($) | High ( |
| Throughput | High (10-15 min run) | Medium (Requires equilibration/diverter valve) |
| Robustness | Excellent (Tolerates buffer variations) | Moderate (Sensitive to matrix effects) |
Part 2: Experimental Protocols & Validation
2.1 The "Product": Optimized RP-HPLC-UV Protocol
This method is designed for the assay and purity determination of the bulk intermediate.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Note: A C18 column is chosen for durability, but a Phenyl-Hexyl column can be used if regioisomer separation is difficult due to
selectivity. -
Wavelength: 270 nm (Nitro-aromatic
). -
Column Temp: 35°C.
Mobile Phase Strategy:
-
Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Self-Validating Step: Inject a "System Suitability Solution" containing a 1:1 mix of the target analyte and its hydrolyzed acid form (4-nitro-3-(piperidin-1-yl)benzoic acid). Resolution (
2.2 The "Alternative": LC-MS/MS Cross-Validation Protocol
This protocol is used to validate the specificity of the HPLC-UV method, ensuring no co-eluting impurities are hidden under the main peak.
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Volatile buffer for MS).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Mode: ESI Positive (+).
-
MRM Transition:
(Loss of OMe/Nitro fragment) and (Piperidine ring fragment).
Part 3: Comparative Performance Data
The following data summarizes a cross-validation study where the same batch of Methyl 4-nitro-3-(piperidin-1-yl)benzoate was analyzed by both methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) | Interpretation |
| Range | HPLC is fit for bulk assay; LC-MS is fit for trace analysis. | ||
| Both methods show excellent linearity.[5] | |||
| Slope | Consistent | Variable (Matrix dependent) | HPLC is more robust for quantitation without internal standards. |
Table 2: Accuracy (Recovery at 3 Levels)
| Spike Level | HPLC-UV Recovery (%) | LC-MS/MS Recovery (%) |
| 50% | ||
| 100% | ||
| 150% |
Insight: The HPLC-UV method demonstrates superior precision (%RSD < 0.5%) compared to LC-MS/MS, making it the preferred choice for assaying the main compound. LC-MS/MS variability is higher due to ionization suppression effects, confirming its role is better suited for qualitative validation rather than quantitative assay of the main component.
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for cross-validating the analytical methods, specifically addressing the risk of regioisomers in the synthesis.
Figure 1: Cross-validation workflow ensuring specificity against potential regioisomers.
Part 5: Critical Analysis & Recommendations
1. The Causality of Choice:
We recommend HPLC-UV as the primary release method because nitro-aromatics possess strong chromophores (
2. Self-Validating System: To ensure the HPLC method remains valid over time, the System Suitability Test (SST) must include a resolution check. If the specific regioisomer standard is unavailable, use the acid-hydrolysis product (generated by treating a small sample with 0.1N NaOH) as a retention time marker. The acid will elute earlier than the ester; if resolution between the acid and ester is maintained, the column performance is verified.
3. Final Recommendation:
-
For Routine QC: Use the HPLC-UV protocol (Method A). It is more precise, accurate (
), and cost-effective. -
For Process Change Control: Re-validate using LC-MS/MS (Method B) whenever the synthesis route changes, to ensure no new impurities with identical UV spectra have been introduced.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[3] ICH Guidelines, 2005.[3] [Link]
-
Wu, X., et al. "Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS."[6] Analytical Methods, Royal Society of Chemistry, 2015. [Link]
-
Surati, J. S., & Patel, V. B. "Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method." Asian Journal of Chemistry, vol. 29, no. 7, 2017. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pjps.pk [pjps.pk]
- 6. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for Methyl 4-nitro-3-(piperidin-1-yl)benzoate
[1][2][3]
Executive Summary & Chemical Identification
Effective disposal of Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CAS: 1272756-51-0) requires strict adherence to protocols designed for nitrogen-containing organic esters.[1][2][3] As a compound possessing both a nitro group and a piperidine moiety, it presents specific risks regarding toxicity and potential thermal instability during decomposition.[3]
This guide outlines a self-validating disposal workflow ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.[2] The core directive for this compound is controlled incineration via a licensed hazardous waste management facility.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in safe disposal. The nitro group (
| Parameter | Data | Relevance to Disposal |
| CAS Number | 1272756-51-0 | Unique identifier for waste manifesting.[1][2] |
| Molecular Formula | Determines stoichiometry for incineration oxygen demand.[2] | |
| Physical State | Solid (mp 95-97°C) | Requires dissolution or solid-stream incineration.[1][2] |
| Solubility | Soluble in DMSO, Chloroform; Slightly soluble in Methanol | Dictates choice of solvent for liquid waste streams.[3] |
| GHS Classification | Warning (H302, H312, H332) | Mandates specific PPE to prevent dermal/inhalation absorption.[3] |
ngcontent-ng-c4120160419="" class="ng-star-inserted">Critical Hazard Note: While stable under standard storage, nitro-substituted benzoates release toxic nitrogen oxides (
) upon thermal decomposition.[2] Incinerators must be equipped with appropriate scrubbers.
Pre-Disposal: Engineering Controls & PPE
Before handling waste, establish a "zone of safety" using the following controls. These are not suggestions; they are requirements to mitigate the H312 (Dermal) and H332 (Inhalation) risks.[2]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling fine powder.[1][2]
-
Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm min thickness).[2] The piperidine moiety can act as a permeation enhancer.
-
Ocular: Chemical safety goggles. Face shield if preparing large liquid waste volumes.
Engineering Controls[3][4][5][6][7]
-
Ventilation: All weighing, dissolution, and waste transfer operations must occur inside a certified Chemical Fume Hood .[3]
-
Static Control: Use anti-static weighing boats and ground all metal containers to prevent static discharge, a standard precaution for dry organic powders.
Waste Characterization & Segregation Strategy
Proper segregation prevents dangerous cross-reactions in the waste stream.
Classification Logic[8][9]
-
Is it Halogenated?
-
Is it a P-List or U-List Waste?
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this for expired shelf-life chemicals or surplus synthesis product.[1][2]
-
Solubilization (Recommended):
-
Do not dispose of loose powder directly if possible, as dust generation poses an inhalation risk.[3]
-
Action: Dissolve the solid in a minimal amount of combustible solvent (e.g., Acetone or Ethanol).
-
Ratio: Approximately 10 mL solvent per 1 g of solid.
-
-
Transfer:
-
Pour the resulting solution into the Non-Halogenated Organic Waste container.
-
Why? Liquid injection incineration is more efficient and controllable than solid bulk incineration.
-
-
Labeling:
Protocol B: Disposal of Mother Liquors & HPLC Waste
Use this for reaction mixtures or purification fractions.
-
Segregation:
-
Check the solvent system.
-
Aqueous/Organic Mix: If >10% organic, treat as organic waste.
-
-
Compatibility Check:
-
Consolidation:
-
Transfer to the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Leave 10% headspace in the container to allow for vapor expansion.
-
Protocol C: Contaminated Solid Debris
Use this for gloves, weighing boats, and paper towels.[3]
-
Containment:
-
Double-Bagging:
-
Seal the first bag with tape, then place it inside a second bag.
-
-
Disposal Stream:
-
Place in the Hazardous Solid Waste drum (often a fiber drum with a liner) destined for incineration.[2]
-
Visualized Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating waste streams based on physical state and solvent composition.[1][2][3]
Emergency Response: Spills
In the event of a spill during the disposal process, follow the S.W.I.M. protocol:
-
S top the spill: If safe, upright the container.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close hood sashes or lab doors.
-
M onitor: Assess the scale.
-
Small Spill (< 5g/50mL): Wear PPE. Cover with an inert absorbent (vermiculite or spill pads). Do NOT use sawdust (combustible).[2] Scoop into a bag and treat as Hazardous Solid Waste.
-
Large Spill: Contact EHS/Emergency Services immediately.
-
Regulatory Framework & Compliance
All disposal activities must align with the "Cradle-to-Grave" management system mandated by the EPA.[1][2]
-
RCRA Status: While not a specifically listed P or U waste, the generator must determine if the waste exhibits characteristics of toxicity (D004-D043).[2] Due to the H302/H312 classification, it is prudent to manage it as Hazardous Waste by default.
-
Final Disposition: The ultimate destruction method must be incineration in a permitted facility equipped with afterburners and scrubbers to neutralize nitrogen oxides (
) generated from the nitro group.[2]
References
-
PubChem. (n.d.). Compound Summary: Methyl 4-nitro-3-(piperidin-1-yl)benzoate (CID 53394548).[1][2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2023).[4][5][6][7][8] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] Retrieved October 26, 2023, from [Link][1][2][3]
Sources
- 1. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]
- 2. 1-Methylpiperidin-3-yl 4-nitrobenzoate | C13H16N2O4 | CID 134095199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alsglobal.com [alsglobal.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
